Azido-PEG3-S-PEG4-t-butyl ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKMGHIPNYNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Properties and Applications of Azido-PEG3-S-PEG4-t-butyl ester
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional linker molecule critical in the development of targeted therapeutics.
Core Properties and Specifications
This compound is a heterobifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. Its structure is designed for modular chemical synthesis, primarily in the field of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of an azide (B81097) (N3) group on one terminus, enabling "click chemistry" reactions, and a t-butyl ester-protected carboxylic acid on the other. The central PEG and thioether components enhance solubility and provide a flexible scaffold.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of a representative Azido-PEG-S-PEG linker, "Azido-PEG3-Sulfone-PEG4-t-butyl ester," which shares a very similar structure and function.
| Property | Value | Reference |
| Chemical Name | Azido-PEG3-Sulfone-PEG4-t-butyl ester | [1] |
| Molecular Formula | C23H45N3O11S | [1] |
| Molecular Weight (MW) | 571.7 g/mol | [1] |
| Purity | ≥97% | [1] |
| CAS Number | 2055023-76-0 | [1] |
| Appearance | Varies (Typically a solid or oil) | |
| Storage Condition | -20°C | [1] |
| Shipping Condition | Ambient Temperature | [1] |
Primary Application: PROTAC Synthesis
This linker is primarily used as a component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[3][4] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] this compound serves as this crucial linker.
The azide terminus allows for covalent attachment to a POI ligand (modified with an alkyne group) via click chemistry. The other end, after deprotection of the t-butyl ester to reveal a carboxylic acid, can be coupled to an E3 ligase ligand (e.g., pomalidomide, VHL ligand) via standard amide bond formation.
PROTAC Assembly Workflow
The diagram below illustrates the general workflow for synthesizing a PROTAC using this bifunctional linker.
PROTAC Mechanism of Action
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Experimental Protocols
Successful use of this compound requires proficiency in three key chemical transformations: two methods for "clicking" the azide group and one for deprotecting the t-butyl ester.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a robust method for creating a stable triazole linkage between the linker's azide group and an alkyne-functionalized molecule.[6]
Materials:
-
Azide-functionalized linker (1.0 equivalent)
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄·5H₂O) (0.05-0.1 equivalents)
-
Sodium Ascorbate (0.1-0.2 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄.
-
Add the CuSO₄ solution to the main reaction mixture, followed by the Sodium Ascorbate solution to initiate the reaction. The reducing agent will convert Cu(II) to the active Cu(I) species in situ.[6]
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with standard workup and purification procedures (e.g., extraction, column chromatography).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for biological applications.[7][] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.
Materials:
-
Azide-functionalized linker (1.0-1.5 equivalents)
-
Strained cyclooctyne (e.g., DBCO-functionalized molecule) (1.0 equivalent)
-
Reaction Solvent (e.g., Anhydrous DMSO, DMF, or aqueous buffer for biomolecules)
Procedure:
-
Dissolve the strained cyclooctyne-functionalized molecule in the appropriate solvent.
-
Dissolve the Azido-PEG linker in a compatible solvent. A slight molar excess (1.5 to 5-fold) of the azide component is often used to drive the reaction to completion.[9]
-
Combine the two solutions in a reaction vial.
-
Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, purify the product using standard methods such as preparative HPLC.
Protocol 3: t-Butyl Ester Deprotection
This step is necessary to reveal the terminal carboxylic acid for subsequent amide coupling to an E3 ligase ligand. The most common method uses Trifluoroacetic Acid (TFA).[10][11]
Materials:
-
t-Butyl ester-protected molecule
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester-containing compound in a 1:1 mixture of DCM and TFA. A common concentration is to use a 50% TFA in DCM solution.[11]
-
Stir the reaction mixture at room temperature for 2-5 hours.[12]
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product is often the TFA salt of the carboxylic acid.
-
The crude product can be used directly in the next step (amide coupling) or purified further if necessary. The cleavage of the ester bond forms a stable tert-butyl cation, which typically deprotonates to form the volatile gas isobutylene.[10][13]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Azido-PEG3-S-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic routes for Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document outlines the molecular architecture, proposes detailed synthetic pathways with experimental protocols, and presents key data in a structured format.
Chemical Structure and Properties
This compound is a precisely defined chemical entity designed with distinct functional groups at each terminus, separated by a flexible PEG chain that incorporates a thioether linkage. The key structural features are:
-
Azido (N₃) Group: A versatile functional group that readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) moieties.
-
PEG Linker (PEG3 and PEG4): The polyethylene glycol chains (three and four ethylene (B1197577) glycol units, respectively) impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate. The PEG spacer also provides flexibility and optimal spatial orientation between the conjugated molecules.
-
Thioether (-S-) Linkage: A stable and robust covalent bond that connects the two PEG chains.
-
t-Butyl Ester Group: A protecting group for a terminal carboxylic acid. The t-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid, which can then be used for subsequent conjugation, for example, through amide bond formation with an amine-containing molecule.
The combination of these features makes this compound a valuable tool for the modular synthesis of complex molecules like PROTACs, where precise control over linker length and functionality is crucial for achieving desired biological activity.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₁H₄₁N₃O₈S |
| Molecular Weight | 511.63 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in water, ethanol, methanol (B129727), dichloromethane (B109758), chloroform, DMSO, and DMF. |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. For optimal stability, handle under an inert gas. |
Proposed Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for PEG derivatives and serve as a guide for the synthesis of the target molecule and its key intermediates.
Part 1: Synthesis of Azido-PEG3-thiol (Intermediate I)
Step 1a: Synthesis of Azido-PEG3-OH
-
Tosylation of Triethylene Glycol: To a solution of triethylene glycol (1 equivalent) in dichloromethane (DCM) at 0°C, add triethylamine (B128534) (1.1 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated triethylene glycol.
-
Azidation: Dissolve the mono-tosylated triethylene glycol (1 equivalent) in dimethylformamide (DMF). Add sodium azide (B81097) (3 equivalents) and stir the mixture at 80°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield Azido-PEG3-OH.
Step 1b: Conversion of Azido-PEG3-OH to Azido-PEG3-thiol
-
Tosylation of Azido-PEG3-OH: To a solution of Azido-PEG3-OH (1 equivalent) in DCM at 0°C, add triethylamine (1.2 equivalents). Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir the reaction at room temperature overnight. Work up the reaction as described in Step 1a to obtain Azido-PEG3-OTs.
-
Thioacetylation: Dissolve Azido-PEG3-OTs (1 equivalent) in DMF and add potassium thioacetate (B1230152) (1.5 equivalents). Stir the mixture at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to give Azido-PEG3-SAc.[1]
-
Hydrolysis to Thiol: Dissolve Azido-PEG3-SAc (1 equivalent) in a mixture of methanol and water. Add a base such as sodium hydroxide (B78521) or potassium carbonate (2 equivalents) and stir at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen) to prevent disulfide bond formation. Neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract with DCM. Dry the organic layer and concentrate under reduced pressure to yield Azido-PEG3-thiol.
Part 2: Synthesis of Tos-PEG4-t-butyl ester (Intermediate II)
This intermediate can be synthesized from tetraethylene glycol and t-butyl acrylate (B77674) or can be sourced from commercial suppliers. A plausible synthesis is as follows:
-
Michael Addition: To a solution of tetraethylene glycol (excess) in tetrahydrofuran (B95107) (THF), add a catalytic amount of a strong base (e.g., sodium hydride). Slowly add t-butyl acrylate (1 equivalent) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate. Purify by column chromatography to obtain tert-butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate.
-
Tosylation: Dissolve the product from the previous step (1 equivalent) in DCM at 0°C. Add triethylamine (1.2 equivalents) followed by p-toluenesulfonyl chloride (1.1 equivalents). Stir at room temperature overnight. Work up the reaction as previously described to yield Tos-PEG4-t-butyl ester.
Part 3: Final Synthesis of this compound
-
Nucleophilic Substitution: Under an inert atmosphere, dissolve Azido-PEG3-thiol (Intermediate I, 1 equivalent) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents). To this solution, add a solution of Tos-PEG4-t-butyl ester (Intermediate II, 1.05 equivalents) in anhydrous DMF.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS. Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a methanol/DCM mixture to afford the final product, this compound. The purification of PEG-containing compounds can be challenging due to their polarity and tendency to streak on silica gel.[2]
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| 1a: Azido-PEG3-OH Synthesis | Triethylene glycol | TsCl, Et₃N, NaN₃ | Azido-PEG3-OH | 60-70 |
| 1b: Azido-PEG3-thiol Synthesis | Azido-PEG3-OH | TsCl, Et₃N, KSAc, NaOH | Azido-PEG3-thiol | 70-80 |
| 2: Tos-PEG4-t-butyl ester Synthesis | Tetraethylene glycol, t-butyl acrylate | NaH, TsCl, Et₃N | Tos-PEG4-t-butyl ester | 50-60 |
| 3: Final Product Synthesis | Azido-PEG3-thiol, Tos-PEG4-t-butyl ester | DIPEA or K₂CO₃ | This compound | 50-70 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on reaction scale and optimization.
Logical Relationships in Synthesis
The synthesis of this complex molecule relies on a series of well-established reactions. The logical flow is to first prepare the two key PEG fragments with the appropriate functionalities for the final coupling reaction.
Caption: Logical flow of the synthetic strategy.
This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of each step, including reaction conditions and purification methods, may be necessary to achieve high yields and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be used to characterize the intermediates and the final product to confirm their identity and purity.
References
What is the molecular weight and formula of Azido-PEG3-S-PEG4-t-butyl ester?
For Researchers, Scientists, and Drug Development Professionals
This guide provides the fundamental physicochemical properties of Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications.
Core Compound Specifications
The essential molecular details for this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C23H45N3O9S |
| Molecular Weight | 539.7 g/mol [1] |
Chemical Structure and Functionality
This compound is a polyethylene (B3416737) glycol (PEG) based linker that features two distinct terminal functional groups, enabling stepwise conjugation reactions.[1][2]
-
Azide (B81097) Group (N3): This functional group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are known for their high efficiency and specificity, making them ideal for attaching the linker to molecules containing an alkyne group.
-
t-butyl ester: This group protects a carboxylic acid. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to an amine-containing molecule. This protected functionality prevents unwanted side reactions during the initial azide conjugation step.[1][2]
-
PEG and Thioether Linkage: The molecule contains a flexible, hydrophilic PEG spacer which enhances the solubility of the resulting conjugate in aqueous media.[1][2] The thioether (-S-) linkage provides stability within the linker chain.
Logical Workflow for Application
The use of this compound in the synthesis of a PROTAC (Proteolysis Targeting Chimera) or other bioconjugates typically follows a logical, sequential process.
References
Azido-PEG3-S-PEG4-t-butyl ester CAS number and supplier information.
A Comprehensive Technical Guide to Azido-PEG3-S-PEG4-t-butyl ester
This guide provides an in-depth overview of this compound, a bifunctional linker critical in the fields of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.
Core Compound Information
This compound is a heterobifunctional linker molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. This linker is equipped with an azide (B81097) group at one terminus and a t-butyl protected carboxylic acid at the other, making it a versatile tool for bioconjugation.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-(2-(2-(2-(2-(2-(3-azidopropoxy)ethoxy)ethoxy)ethyl)thio)ethoxy)ethoxy)acetate |
| CAS Number | 2055041-19-3[1][2] |
| Molecular Formula | C23H45N3O9S |
| Molecular Weight | 539.69 g/mol |
Key Chemical Features and Applications
This linker's design incorporates several key features that enhance its utility in bioconjugation and drug development:
-
Azide Group : The terminal azide (N₃) group is a key functional handle for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This allows for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) groups, such as DBCO or BCN.[3]
-
t-Butyl Ester Group : The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under many standard reaction conditions but can be removed under mild acidic conditions to reveal the carboxylic acid. This feature prevents unwanted side reactions and self-polymerization during synthesis.[1][4]
-
PEG Spacer : The polyethylene glycol chain, consisting of a PEG3 and a PEG4 unit connected by a thioether linkage, acts as a hydrophilic spacer. This PEG linker increases the aqueous solubility of the resulting conjugate, which is often a critical property for biological applications.[1][4]
-
PROTAC Synthesis : This molecule is primarily used as a PEG-based linker in the synthesis of PROTACs.[3][5] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes.
| Supplier | Product Number | Purity | Notes |
| BroadPharm | BP-22742 | ≥95% | Offers various PEG linkers for bioconjugation. |
| MedChemExpress | HY-140592 | >98% | Marketed as a PROTAC linker. |
| Combi-Blocks | QW-7498 | 95% | Listed among their PEG linker catalog.[2] |
| AxisPharm | AP12106 | ≥95% | Part of their ADC and PROTAC linker portfolio.[6] |
| Biorbyt | orb1459639 | - | Described as a PEG-based PROTAC linker.[5] |
| CD Bioparticles | CDPEG0367 | - | Provided for drug delivery applications.[7] |
Experimental Protocols and Methodologies
The following protocols are representative of how this compound is utilized in a typical workflow for creating bioconjugates, such as an antibody-drug conjugate (ADC) or a component of a PROTAC. The workflow involves two main stages: deprotection and conjugation of the first ligand, followed by click chemistry to attach the second ligand.
Protocol 1: Deprotection and Amide Coupling
This protocol describes the removal of the t-butyl protecting group and subsequent coupling of the revealed carboxylic acid to a primary amine-containing molecule (e.g., a warhead for a PROTAC or a small molecule drug).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-containing molecule (Ligand 1-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system
Procedure:
-
Deprotection of t-Butyl Ester:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected Azido-PEG3-S-PEG4-acid.
-
-
Amide Coupling Reaction:
-
Dissolve the deprotected linker and the amine-containing molecule (Ligand 1-NH₂) in anhydrous DMF. A slight molar excess of the ligand (1.1 to 1.5 equivalents) may be used.
-
Add HATU (1.5 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the product, Azido-PEG3-S-PEG4-Ligand 1, by LC-MS.
-
Upon completion, purify the product using reverse-phase HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of the azide-functionalized intermediate (from Protocol 1) to a molecule containing a strained alkyne, such as DBCO. This copper-free click chemistry reaction is bioorthogonal and widely used for conjugating molecules to sensitive biological samples like antibodies or proteins.
Materials:
-
Azido-PEG3-S-PEG4-Ligand 1 (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-Ligand 2 or a DBCO-modified antibody)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) or desalting columns
Procedure:
-
Reagent Preparation:
-
Dissolve the Azido-PEG3-S-PEG4-Ligand 1 in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
If using a protein/antibody, ensure it is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
-
SPAAC Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Azido-PEG-Ligand 1 solution to the solution of the DBCO-functionalized molecule.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain protein stability.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
-
Purification:
-
Remove the excess, unreacted azide-linker conjugate using a desalting column (for proteins/antibodies) or by SEC.
-
Characterize the final conjugate (Ligand 2-DBCO-PEG-Ligand 1) to determine the degree of labeling or conjugation ratio.
-
References
- 1. This compound, 2055041-19-3 | BroadPharm [broadpharm.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-Sulfone-PEG4-t-butyl ester, 2055023-76-0 | BroadPharm [broadpharm.com]
- 5. biorbyt.com [biorbyt.com]
- 6. PEG-X-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
Solubility Profile of Azido-PEG3-S-PEG4-t-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional PROTAC linker incorporating polyethylene (B3416737) glycol (PEG) units. Understanding the solubility of this linker is critical for its effective application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies. This document outlines its general solubility in various common laboratory solvents, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.
Core Concepts: Structure and Solubility
This compound is a PEG-based linker featuring an azide (B81097) group for click chemistry reactions and a t-butyl ester protected carboxyl group. The incorporated PEG spacers are known to enhance the solubility of molecules in aqueous media.[1][2][3] Generally, PEG and its derivatives are soluble in water and a range of organic solvents.[4][5]
The solubility of PEG-containing compounds is influenced by the overall molecular weight and the nature of the terminal functional groups. While the PEG chains contribute to hydrophilicity, the presence of larger hydrophobic groups can decrease water solubility.[4]
Solubility Data
| Solvent | Chemical Formula | Polarity Index | Expected Solubility |
| Water | H₂O | 10.2 | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High |
| Acetonitrile | C₂H₃N | 5.8 | High |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High |
| Chloroform | CHCl₃ | 4.1 | High |
| Ethanol | C₂H₅OH | 4.3 | Moderate |
| Toluene | C₇H₈ | 2.4 | Low to Moderate |
| Hexane | C₆H₁₄ | 0.1 | Insoluble |
| Diethyl Ether | C₄H₁₀O | 2.8 | Insoluble |
Note: This table provides an estimated solubility profile based on the known characteristics of PEG compounds.[4][5] Actual solubility should be determined experimentally.
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in a solvent of interest using a plate-based method.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Water, PBS)
-
96-well microplate (UV-transparent for analysis)
-
Plate sealer
-
Automated liquid handler or multichannel pipette
-
Plate reader with UV-Vis absorbance capabilities
-
Centrifuge with a plate rotor
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing.
-
-
Serial Dilution in Solvent:
-
Dispense the solvent of interest into the wells of the 96-well plate.
-
Use an automated liquid handler or multichannel pipette to perform a serial dilution of the DMSO stock solution into the wells containing the solvent. This creates a concentration gradient of the compound.
-
-
Incubation:
-
Seal the plate to prevent solvent evaporation.
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of kinetic equilibrium.
-
-
Centrifugation:
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for a set time (e.g., 10 minutes) to pellet any precipitated compound.
-
-
Supernatant Transfer:
-
Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent 96-well plate. Be cautious not to disturb the pellet.
-
-
Quantification:
-
Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 280 nm, or a specific wavelength if the compound has a chromophore).
-
Use a calibration curve prepared from known concentrations of the compound in the same solvent to determine the concentration of the dissolved compound in each well.
-
-
Data Analysis:
-
Plot the measured concentration against the nominal (intended) concentration.
-
The point at which the measured concentration plateaus indicates the kinetic solubility of the compound in that solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic solubility of this compound.
Caption: Experimental workflow for kinetic solubility determination.
References
Recommended storage and handling conditions for Azido-PEG3-S-PEG4-t-butyl ester.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and recommendations for the proper storage and handling of Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.
Compound Overview
This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The presence of a sulfone ("S") group within the polyethylene (B3416737) glycol (PEG) chain enhances its stability and solubility. The azide moiety facilitates covalent conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected in a subsequent step to enable further conjugation.
This linker is primarily used in the development of PROTACs, which are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C [1] | Minimizes degradation of the azide group and hydrolysis of the t-butyl ester. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can degrade the compound. |
| Light | Protect from light. | Azide compounds can be light-sensitive. |
| Container | Store in a tightly sealed, amber vial. | Prevents exposure to light and moisture. |
Handling and Safety Precautions
This compound contains an azide functional group, which requires careful handling to avoid potential hazards. The following safety precautions should be strictly followed.
General Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Fume Hood: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.
-
Blast Shield: For reactions involving heating or concentrating azide-containing solutions, the use of a blast shield is highly recommended.
-
Avoid Shock and Friction: Organic azides can be sensitive to shock and friction. Avoid grinding the solid material or using metal spatulas, which can cause scratching and generate static discharge. Use plastic or Teflon-coated spatulas.
-
Avoid Heat: Do not expose the compound to high temperatures, as this can lead to rapid decomposition.
Chemical Incompatibilities
To prevent the formation of highly explosive and toxic byproducts, avoid contact with the following:
-
Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form explosive heavy metal azides.
-
Reducing Agents: Strong reducing agents can react violently with azides.
-
Halogenated Solvents: Do not use halogenated solvents for reactions involving azides, as this can lead to the formation of explosive di- and tri-azidomethane.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation and for the subsequent deprotection of the t-butyl ester.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a protein ligand).
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the alkyne-functionalized molecule and a 1.5 to 2-fold molar excess of this compound in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10-fold molar excess over the alkyne).
-
In another vial, prepare a solution of CuSO₄ (5-fold molar excess over the alkyne).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
If working with proteins that may have disulfide bonds, a reducing agent like TCEP can be added.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Upon completion, the product can be purified by size-exclusion chromatography, dialysis, or other suitable purification methods to remove unreacted starting materials and copper salts.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl ester protecting group to reveal the free carboxylic acid.
Materials:
-
t-Butyl ester-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the t-butyl ester-protected conjugate in DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v). A scavenger such as TIS can be included to prevent side reactions.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
The resulting carboxylic acid can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA.
-
The deprotected product can be used directly in the next step or purified as needed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound in a two-step conjugation process.
Caption: Workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This compound is a linker used to create PROTACs, which function by hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
References
The Core Mechanism of Azide-Containing PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and key data associated with azide-containing Polyethylene Glycol (PEG) linkers in bioconjugation. These versatile tools are instrumental in the development of advanced therapeutics, diagnostics, and research reagents.
Introduction to Azide-Containing PEG Linkers
Azide-functionalized PEG linkers are indispensable reagents in modern bioconjugation. The terminal azide (B81097) group (N₃) serves as a bioorthogonal handle, allowing for highly specific and efficient covalent attachment to a reaction partner, typically an alkyne or a phosphine. This specificity enables the precise construction of complex biomolecular architectures under mild, aqueous conditions, which is crucial for preserving the function of sensitive biological molecules.[1]
The PEG component of the linker imparts several beneficial properties to the resulting conjugate, including enhanced water solubility, reduced immunogenicity, improved pharmacokinetic profiles, and increased stability against enzymatic degradation.[1][2] The combination of the bioorthogonal azide group and the advantageous properties of PEG makes these linkers powerful tools in drug delivery, the development of antibody-drug conjugates (ADCs), and the functionalization of nanoparticles and surfaces.[3][4][5]
Core Reaction Mechanisms
The utility of azide-containing PEG linkers is primarily centered around three highly efficient and bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Staudinger Ligation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[7][]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[9][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[9][11] This makes SPAAC particularly well-suited for applications in living systems.[9][] The reaction proceeds rapidly at physiological conditions and forms a stable triazole linkage.[9][12]
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group.[13][14] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[14][] A key advantage of the Staudinger ligation is that it is completely metal-free and highly specific, making it suitable for in vivo applications.[14][16]
Quantitative Data Summary
The choice of bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key quantitative data for the different reaction types.
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference |
| CuAAC | 10² - 10³ | > 90 | [17] |
| SPAAC (DBCO) | ~1 | > 90 | [18] |
| SPAAC (BCN) | 0.1 - 1 | > 85 | [9] |
| Staudinger Ligation | 10⁻³ - 10⁻² | > 80 | [16] |
Table 1: Comparative Reaction Kinetics and Yields.
| Linkage Type | Stability Conditions | Cleavage Conditions | Reference |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Resistant to hydrolysis (acidic and basic), oxidation, reduction, and enzymatic degradation. | Generally inert to severe chemical conditions. | [19][20] |
| Amide (from Staudinger Ligation) | Stable under physiological conditions. | Susceptible to enzymatic cleavage by proteases. | [14] |
Table 2: Comparative Stability of Bioconjugation Linkages.
Experimental Protocols
Protocol 1: Labeling a Protein with an Azide-PEG-NHS Ester
This protocol describes the functionalization of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS Ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Equilibrate the vial of Azide-PEG-NHS Ester to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Add a 20- to 30-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 20%.[21]
-
Incubate the reaction at room temperature for 60 minutes.[21]
-
Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.
-
Remove excess, unreacted linker using a desalting column equilibrated with the desired buffer.
Protocol 2: SPAAC Reaction of an Azide-Labeled Protein with a DBCO-Containing Molecule
This protocol outlines the copper-free click chemistry conjugation of an azide-functionalized protein with a DBCO-containing molecule.
Materials:
-
Purified azide-labeled protein
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).
-
Add a 5- to 10-fold molar excess of the DBCO-containing molecule to the azide-labeled protein solution.[21]
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[21]
-
Monitor the reaction progress if necessary (e.g., by observing the decrease in DBCO absorbance at ~310 nm).[21]
-
Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography) to remove the excess DBCO-containing molecule.
-
Characterize the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[21]
Conclusion
Azide-containing PEG linkers are powerful and versatile reagents for bioconjugation, enabling the precise and efficient construction of complex biomolecular conjugates. The choice between CuAAC, SPAAC, and Staudinger ligation depends on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired stability of the resulting linkage. By understanding the underlying mechanisms and following established protocols, researchers can effectively leverage these linkers to advance the fields of drug development, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. labinsights.nl [labinsights.nl]
- 5. purepeg.com [purepeg.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide
Abstract: The tert-butyl (t-Bu) ester stands as a cornerstone protecting group for carboxylic acids in the intricate landscape of multi-step organic synthesis. Its widespread adoption in academic research, pharmaceutical development, and complex molecule synthesis is a testament to its unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the t-butyl ester's role, encompassing its fundamental chemical properties, diverse applications, and the nuanced methodologies for its installation and cleavage. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for leveraging this versatile protecting group.
Core Principles of the tert-Butyl Ester Protecting Group
The utility of the tert-butyl ester as a protecting group for carboxylic acids stems from its distinct structural and electronic properties. The bulky tertiary butyl group provides significant steric hindrance around the carbonyl carbon, rendering it exceptionally stable against a wide array of nucleophiles and basic conditions.[1] This stability allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]
Conversely, the t-butyl ester is readily cleaved under acidic conditions.[2][3] This lability is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen, which then undergoes elimination to yield isobutylene (B52900) and the free carboxylic acid. This selective deprotection under mild acidic conditions is a key feature that enables its use in complex synthetic strategies, particularly in orthogonal protection schemes.[4][5]
Key Advantages:
-
Exceptional Stability: Resistant to a wide range of reaction conditions, including basic hydrolysis, reduction, and many organometallic reagents.[1]
-
Steric Shielding: The bulky t-butyl group protects the carboxylic acid from nucleophilic attack.[1]
-
Facile Cleavage: Readily removed under mild acidic conditions, often with volatile byproducts.[2]
-
Orthogonal Protection: Its acid lability contrasts with the cleavage conditions for other common protecting groups (e.g., Fmoc, Cbz, benzyl (B1604629) esters), making it ideal for orthogonal strategies in peptide and complex molecule synthesis.[4][5][6]
Synthetic Methodologies: Protection and Deprotection
The successful implementation of the t-butyl ester protecting group hinges on efficient and selective methods for its introduction (protection) and removal (deprotection).
Introduction of the tert-Butyl Ester (Protection)
Several methods exist for the formation of t-butyl esters, with the choice of method depending on the substrate's sensitivity and the scale of the reaction.
-
Reaction with Isobutylene: This classic method involves the acid-catalyzed addition of a carboxylic acid to isobutylene. While effective, it often requires high pressure.[7] A modification using trifluoromethanesulfonic acid allows the reaction to proceed at atmospheric pressure and low temperatures.[7]
-
Transesterification: Carboxylic acids can be converted to t-butyl esters by transesterification with t-butyl acetate, often catalyzed by a strong acid like perchloric acid.[8]
-
Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol can be achieved using activating agents. A one-pot method utilizes anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid.[9]
-
Using tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be used for the protection of alcohols, and by extension, carboxylic acids under specific conditions.[10] Another efficient reagent is t-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.[9] A recently developed method employs bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times for a variety of substrates, including free amino acids.[11][12]
Cleavage of the tert-Butyl Ester (Deprotection)
The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-labile protecting groups.
-
Trifluoroacetic Acid (TFA): The most prevalent method involves treatment with neat TFA or a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).[2] This method is highly effective, and the byproducts (TFA and isobutylene) are volatile, simplifying workup.[2]
-
Aqueous Phosphoric Acid: This provides a milder, environmentally benign alternative for the deprotection of t-butyl esters, tolerating other sensitive groups like Cbz carbamates and benzyl esters.[10][13]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be used for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups.[14]
-
Catalytic Deprotection: A novel method utilizes the tris-4-bromophenylamminium radical cation (magic blue, MB•⁺) in combination with triethylsilane for a mild deprotection under neutral conditions.[13][15]
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic campaign. The following tables summarize quantitative data for common methodologies.
Table 1: Conditions for tert-Butyl Ester Deprotection
| Reagent System | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3 - 5 hours | High | Widely used, volatile byproducts.[2] |
| Aqueous Phosphoric Acid | - | - | - | High | Environmentally benign, mild, and selective.[13] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | - | - | Good | Chemoselective in the presence of other acid-labile groups.[14] |
| Magic Blue (MB•⁺) / Et₃SiH | - | - | 40 minutes (quantitative) | Up to 95% | Mild, catalytic, and suitable for diverse compounds.[15] |
| SOCl₂ | - | Room Temperature | - | Very Good | Converts t-butyl esters directly to acid chlorides.[13] |
| Powdered KOH | Tetrahydrofuran (THF) | Ambient Temperature | - | Excellent | A safer alternative to NaH in DMF for benzoate (B1203000) esters.[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for practical application in the laboratory.
Protocol 1: General Procedure for the Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid
This protocol is adapted from a procedure for the cleavage of di-tert-butyl 3,3'-iminodipropionate.[2]
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (typically a 1:1 v/v ratio with DCM, but can be adjusted based on substrate).
-
Stir the reaction mixture at room temperature for 3 to 5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of diethyl ether.
-
Induce precipitation of the product by adding petroleum ether and continue stirring.
-
Collect the precipitate by filtration, wash with petroleum ether, and dry under vacuum to yield the deprotected carboxylic acid.
Protocol 2: Synthesis of a tert-Butyl Ester from a Carboxylic Acid and tert-Butanol
This protocol is a general representation of acid-catalyzed esterification.
Materials:
-
Carboxylic acid
-
tert-Butanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Suitable organic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the carboxylic acid, an excess of tert-butanol, and anhydrous magnesium sulfate in a suitable organic solvent.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester, which can be further purified by column chromatography or distillation if necessary.
Mechanistic Pathways and Logical Workflows
Visualizing the chemical transformations and strategic workflows involving the t-butyl ester provides a clearer understanding of its function.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1).
Caption: Acid-catalyzed deprotection of a t-butyl ester.
Orthogonal Protection Strategy in Peptide Synthesis
The t-butyl ester is a key component of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[6] The N-terminus is protected with the base-labile Fmoc group, while acid-sensitive side chains (e.g., Asp, Glu) are protected as t-butyl esters.[16][17]
Caption: Fmoc/tBu orthogonal strategy workflow in SPPS.
Applications in Drug Development and Complex Molecule Synthesis
The robustness and reliability of the t-butyl ester protecting group have made it invaluable in the synthesis of pharmaceuticals and other complex organic molecules.
-
Peptide Synthesis: As highlighted, the t-butyl ester is extensively used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis.[16][17] Its stability to the basic conditions used for Fmoc removal and its clean cleavage during the final acid-mediated release from the resin are critical for the synthesis of pure peptides.
-
Prodrug Design: In medicinal chemistry, ester prodrugs are often synthesized to improve the pharmacokinetic properties of a drug, such as its absorption or distribution. The t-butyl ester can serve as a promoiety that is cleaved in vivo to release the active carboxylic acid-containing drug. Recent research has explored t-butyl ester-based prodrugs of glutamine antagonists for enhanced metabolic stability and tumor-targeted delivery in cancer therapy.[18] For instance, a study on L-γ-methyleneglutamic acid amides synthesized and evaluated tert-butyl ester prodrugs for their potential in treating various cancers.[8][19][20]
-
Multi-step Synthesis: In the total synthesis of complex natural products, the t-butyl ester allows for the masking of a carboxylic acid while numerous other chemical transformations are carried out on the molecule. Its predictable and selective removal at a late stage of the synthesis is a significant advantage.[1]
Conclusion
The tert-butyl ester has firmly established itself as an essential tool in the arsenal (B13267) of the synthetic organic chemist. Its unique combination of stability under a wide range of conditions and its facile, selective removal under mild acidic conditions provides a level of control that is indispensable for the synthesis of complex molecules. From the routine protection of amino acids in automated peptide synthesizers to the strategic design of novel therapeutic agents, the t-butyl ester continues to play a pivotal role in advancing chemical synthesis. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers and drug development professionals to effectively harness the power of this versatile protecting group in their synthetic endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
The Role of Hydrophilic PEG Spacers in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of hydrophilic polyethylene (B3416737) glycol (PEG) spacers in aqueous solutions. PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of modern drug delivery and biotechnology, enhancing the therapeutic efficacy of proteins, peptides, and nanoparticles. This guide delves into the physicochemical properties of PEG in water, the impact of its structural characteristics on biological interactions, and the experimental methodologies used for its characterization.
Physicochemical Properties of PEG in Aqueous Solutions
Polyethylene glycol is a synthetic polymer renowned for its high water solubility and biocompatibility.[1] Its hydrophilic nature stems from the repeating ethylene (B1197577) oxide units, which readily form hydrogen bonds with water molecules.[1] This hydration shell is crucial to the unique properties of PEG in biological systems.
Hydration of PEG
The extent of PEG hydration is a key parameter influencing its behavior. The number of water molecules associated with each ethylene oxide unit, known as the hydration number, can be determined by various techniques.
Table 1: Hydration Number of PEG in Aqueous Solution
| PEG Molecular Weight (Da) | Hydration Number (water molecules/EG unit) | Experimental Technique | Reference |
| 200 | ~1.0 | Calorimetry | [2] |
| 400 | ~2.6 | Calorimetry | [2] |
| 600 | ~2.0 | Calorimetry | [2] |
| 1000 | ~1.8 | Calorimetry | [2] |
| 2000 | 136 +/- 4 (total molecules per PEG chain) | Differential Scanning Calorimetry | [3] |
| 2000 (micelle-attached) | 210 +/- 6 (total molecules per PEG chain) | Differential Scanning Calorimetry | [3] |
| 6000 | ~1.7 | Calorimetry | [2] |
| 20000 | ~1.6 | Calorimetry | [2] |
Note: The hydration number can vary depending on the experimental conditions and the physical state of the PEG (e.g., free in solution vs. attached to a surface).
Conformation in Aqueous Solution
In aqueous solutions, PEG chains are highly flexible and adopt a random coil conformation. This dynamic structure contributes to the large hydrodynamic volume of PEGylated molecules, a factor that significantly impacts their pharmacokinetic properties. The conformation can be influenced by factors such as temperature, salt concentration, and interactions with other molecules.
Impact of PEG Spacers on Biological Systems
The addition of a PEG spacer to a therapeutic molecule or nanoparticle can dramatically alter its interaction with biological systems. Key effects include enhanced stability, reduced immunogenicity, and modified pharmacokinetics.
Protein and Nanoparticle Stability
PEGylation is a widely used strategy to increase the stability of proteins and prevent the aggregation of nanoparticles. The hydrophilic PEG chains create a protective layer that sterically hinders protein-protein interactions and reduces non-specific binding.
"Stealth" Effect and Pharmacokinetics
The hydration shell and large hydrodynamic volume of PEG create a "stealth" effect, masking the PEGylated entity from the host's immune system.[4] This leads to reduced clearance by the reticuloendothelial system (RES), resulting in a longer circulation half-life. The molecular weight of the PEG spacer is a critical determinant of this effect.[5]
Table 2: Effect of PEG Molecular Weight on Pharmacokinetics
| Parameter | Effect of Increasing PEG Molecular Weight | Reference |
| Circulation Half-life (t½) | Increases | [5] |
| Renal Clearance | Decreases | [5] |
| Biliary Excretion | Increases (for very high MW) | [5] |
Influence on Targeting and Cellular Uptake
In targeted drug delivery, the length and density of the PEG spacer play a crucial role in modulating the binding of a targeting ligand to its receptor and the subsequent cellular uptake of the nanoparticle.
A study on gold nanoparticles (GNPs) demonstrated that lower PEG grafting densities and shorter chain lengths led to higher cellular uptake by cancer cells, although this was associated with greater non-specific protein adsorption.[4][6] Conversely, higher grafting densities and longer PEG chains resulted in less protein adsorption and lower cellular uptake.[4][6]
Table 3: Effect of PEG Spacer Length and Density on Nanoparticle Uptake
| PEG MW (kDa) | Grafting Density (PEG/nm²) | Relative Cellular Uptake (HeLa cells) | Reference |
| 2 | 1 | Higher | [4][6] |
| 2 | 0.5 | Highest | [4][6] |
| 5 | 1 | Lower | [4][6] |
| 5 | 0.5 | Lower | [4][6] |
Relative uptake is compared between the different PEGylated nanoparticles.
The length of the PEG spacer can also directly impact the binding affinity of a targeting ligand. Studies have shown that an optimal spacer length is often required to achieve maximal binding, as a spacer that is too short may cause steric hindrance, while one that is too long may lead to reduced binding due to excessive flexibility.
Table 4: Effect of PEG Spacer Length on Ligand Binding
| Ligand-Receptor System | PEG Spacer Length | Effect on Binding Affinity (KD) | Reference |
| 111In-NOTA-PEGn-RM26 (Bombesin analog) | PEG2, PEG3, PEG4, PEG6 | Low picomolar range for all lengths | [7] |
| Folate-Liposomes | PEG2000, PEG3400, PEG5000 | Highest association with PEG5000 at low folate density | [8] |
| cRGD-PLGA/PLA-PEG Nanoparticles | 2 kDa, 3.5 kDa, 5 kDa | Short PEG2k linkers with high ligand density showed cooperative binding | [9] |
Experimental Protocols for Characterization
A variety of analytical techniques are employed to characterize the physicochemical properties of PEGylated molecules and their behavior in aqueous solutions.
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of particles in suspension.
Experimental Protocol for DLS of PEGylated Nanoparticles:
-
Sample Preparation:
-
Disperse the PEGylated nanoparticles in a suitable high-purity solvent (e.g., filtered deionized water or PBS) to a concentration that provides a stable and optimal count rate (typically 150-250 kcps).[10]
-
Filter the sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[10]
-
-
Instrument Setup:
-
Measurement:
-
Place the sample in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement, collecting data for a sufficient duration to obtain a stable autocorrelation function.
-
-
Data Analysis:
-
Use the instrument's software to calculate the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for analyzing the purity and aggregation state of PEGylated proteins.[]
Experimental Protocol for SEC of PEGylated Proteins:
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a pore size appropriate for the molecular weight range of the PEGylated protein and its potential aggregates.[13]
-
Prepare an aqueous mobile phase, often containing salts (e.g., 100 mM NaCl) and a small percentage of an organic modifier (e.g., ethanol) to minimize non-specific interactions with the stationary phase.[13]
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm).
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the chromatography at a constant flow rate.
-
Detect the eluting species using UV absorbance (typically at 280 nm for proteins) and/or other detectors like multi-angle light scattering (MALS) for absolute molecular weight determination.[14]
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times and peak areas of the monomeric PEGylated protein, aggregates, and any unreacted components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR is a powerful technique for quantifying the degree of PEGylation and determining the PEG grafting density on nanoparticles.[15]
Experimental Protocol for 1H NMR of PEGylated Nanoparticles:
-
Sample Preparation:
-
Lyophilize the PEGylated nanoparticle sample to remove water.
-
Dissolve a known amount of the dried sample in a deuterated solvent (e.g., CDCl3 or D2O).[15]
-
-
NMR Measurement:
-
Acquire the 1H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic proton signal of the ethylene oxide units of PEG (typically around 3.65 ppm).[15]
-
Integrate the area of the PEG signal and compare it to the integral of a known signal from the nanoparticle core or a specific end-group to quantify the amount of PEG present.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material, making it suitable for analyzing the surface of PEGylated nanoparticles and films.[16][17]
Experimental Protocol for XPS of PEGylated Surfaces:
-
Sample Preparation:
-
Prepare a thin film of the PEGylated material on a suitable substrate or analyze the lyophilized powder.
-
Ensure the sample is clean and free of contaminants.[18]
-
-
XPS Analysis:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, and elements from the underlying material).
-
-
Data Analysis:
-
Analyze the high-resolution C 1s spectrum to identify the characteristic C-O peak of the ethylene oxide units, confirming the presence of PEG on the surface.[16]
-
Quantify the elemental composition from the peak areas to determine the surface coverage of PEG.
-
Visualizing PEGylation Workflows and Concepts
Graphviz diagrams can be used to illustrate the logical flow of experiments and the conceptual relationships in PEGylation.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Accurate quantification of hydration number for polyethylene glycol molecules [cpb.iphy.ac.cn]
- 3. Hydration of polyethylene glycol-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. 2.5. Dynamic Light Scattering (DLS) Analysis and ζ Potential Measurements [bio-protocol.org]
- 13. agilent.com [agilent.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. air.unimi.it [air.unimi.it]
- 18. chevreul.univ-lille.fr [chevreul.univ-lille.fr]
An In-Depth Technical Guide to Azido-PEG3-S-PEG4-t-butyl Ester: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-S-PEG4-t-butyl ester is a sophisticated, heterobifunctional crosslinker meticulously engineered for applications in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary molecules designed to co-opt the body's cellular machinery to selectively eliminate disease-causing proteins.[2] This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers in their drug development endeavors.
The unique architecture of this linker, incorporating a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the modular construction of complex bioconjugates.[4][5]
Core Features and Advantages
At its core, this compound is designed for versatility and efficiency in bioconjugation. Its three primary components each contribute a distinct advantage:
-
Azide Group for "Click Chemistry": The terminal azide (N₃) group is a key functional handle for engaging in highly efficient and specific "click chemistry" reactions.[2] This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the covalent ligation of the linker to molecules containing alkyne or strained cyclooctyne (B158145) moieties, respectively.[2]
-
Hydrophilic PEG Spacer: The molecule incorporates a polyethylene glycol (PEG) chain, which imparts significant hydrophilicity. This is a crucial feature for improving the solubility and pharmacokinetic properties of the resulting PROTAC or bioconjugate, a common challenge in the development of large, complex therapeutic molecules.[5]
-
t-Butyl Ester Protected Carboxyl Group: The opposing end of the linker features a carboxylic acid protected as a t-butyl ester. This protecting group effectively prevents unwanted side reactions, such as self-coupling, during synthesis.[4][5] The t-butyl ester can be selectively removed under acidic conditions to reveal a free carboxylic acid, which can then be coupled to another molecule of interest, typically through amide bond formation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₅N₃O₉S | [3] |
| Molecular Weight | 539.68 g/mol | [3] |
| Appearance | Not specified in search results | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | -20°C | [3][6] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
Applications in PROTAC Synthesis: Targeting IRAK4
A prime application of this compound is in the construction of PROTACs for targeted protein degradation. A clinically relevant example is the development of PROTACs to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key protein in the innate immune signaling pathway and its overactivation is linked to various autoimmune diseases.[8][9] By degrading IRAK4, it is possible to block both its kinase and scaffolding functions, offering a potential therapeutic advantage over simple inhibition.[8][10]
IRAK4 Signaling Pathway and PROTAC Intervention
The diagram below illustrates the IRAK4 signaling pathway and the mechanism by which an IRAK4-targeting PROTAC can induce its degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that requires careful execution. The following protocols provide a general framework for the key steps involved.
Deprotection of the t-Butyl Ester
The first step is typically the removal of the t-butyl ester to reveal the free carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663)
-
Saturated sodium bicarbonate solution
-
Water
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a 1:1 mixture of DCM and TFA.[4]
-
Stir the solution at room temperature for 2-5 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in DCM and wash sequentially with water and saturated sodium bicarbonate solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.[4]
Amide Coupling to an E3 Ligase Ligand
The deprotected linker can then be coupled to an amine-containing E3 ligase ligand, such as pomalidomide.
Materials:
-
Deprotected Azido-PEG3-S-PEG4-linker
-
Amine-containing E3 ligase ligand (e.g., pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography or preparative HPLC.
Click Chemistry with an Alkyne-Functionalized Target Ligand
The final step involves the "click" reaction between the azide-functionalized linker-ligand conjugate and an alkyne-modified ligand for the protein of interest (e.g., an IRAK4 inhibitor).
Materials:
-
Azide-functionalized linker-E3 ligase ligand conjugate
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Water
Procedure:
-
Dissolve the azide-functionalized linker-E3 ligase ligand conjugate and the alkyne-modified target protein ligand in a mixture of tert-butanol and water.[11]
-
Prepare a fresh aqueous solution of sodium ascorbate.[11]
-
Prepare an aqueous solution of copper(II) sulfate.[11]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[11]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound stands out as a highly valuable and versatile tool in the field of drug discovery and development. Its well-defined structure, combining the reactive handles for click chemistry and amide bond formation with the solubility-enhancing properties of a PEG spacer, makes it an ideal building block for the synthesis of complex therapeutic molecules like PROTACs. The strategic use of this linker can significantly streamline the development of novel protein degraders, paving the way for new treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. rsc.org [rsc.org]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. N-(Azido-PEG3)-PEG4-t-butyl ester | BroadPharm [broadpharm.com]
- 7. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Targeting IRAK4 for Degradation with PROTACs - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG3-S-PEG4-t-butyl Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4]
Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide precise control over the distance and spatial orientation between the two ligands.[3][5] The Azido-PEG3-S-PEG4-t-butyl ester is a specialized PEG-based linker offering a modular and efficient approach to PROTAC synthesis. Its key features include:
-
Azido Group (N₃): Enables covalent linkage to one of the PROTAC components (e.g., an alkyne-modified E3 ligase ligand) via highly efficient and bio-orthogonal "click chemistry" reactions.[6][7]
-
PEG Spacer (PEG3 & PEG4): A hydrophilic polyethylene glycol chain that enhances solubility and provides optimal length and flexibility for ternary complex formation.[5]
-
Thioether Linkage (S): Provides stability within the linker chain.
-
t-Butyl Ester Group: A protecting group for a carboxylic acid. Once deprotected, the resulting carboxylic acid can be coupled to the other PROTAC component (e.g., an amine-containing warhead) via standard amide bond formation.[8]
This modular design allows for a convergent synthesis strategy, facilitating the rapid assembly and optimization of PROTAC libraries.[3][9]
Synthesis Strategy and Experimental Protocols
The use of this compound in PROTAC synthesis typically follows a two-stage convergent approach. First, the azide (B81097) moiety is coupled to one of the binding ligands using click chemistry. Second, the t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to the second ligand via an amide bond.
Diagram of the General Synthesis Workflow
// Nodes A [label="Alkyne-Modified\nE3 Ligase Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate 1\n(Triazole-Linker-Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="t-Butyl Ester\nDeprotection (TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Intermediate 2\n(Triazole-Linker-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Amine-Modified\nTarget Protein Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Amide Coupling\n(e.g., HATU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final PROTAC Molecule", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Purification\n(HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> C [label="CuAAC\nClick Chemistry", fontcolor="#5F6368"]; B -> C; C -> D; D -> E; E -> G; F -> G; G -> H; H -> I;
// Invisible nodes for layout inv1 [style=invis]; inv2 [style=invis]; A -> inv1 [style=invis]; B -> inv2 [style=invis]; {rank=same; A; B;} {rank=same; E; F;} } }
Caption: General workflow for PROTAC synthesis using the linker.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the azide-linker with an alkyne-functionalized component (e.g., an E3 ligase ligand).[3][]
Reagents and Materials:
-
Alkyne-modified component (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent: t-Butanol/Water (1:1) or DMF
Procedure:
-
Dissolve the alkyne-modified component and this compound in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the triazole-linked intermediate.
Protocol 2: t-Butyl Ester Deprotection
This protocol describes the removal of the t-butyl protecting group to unmask the carboxylic acid.[3]
Reagents and Materials:
-
Triazole-linked intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the intermediate in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting carboxylic acid is often used in the next step without further purification after co-evaporation with a solvent like toluene (B28343) to azeotropically remove residual TFA.
Protocol 3: Amide Coupling
This final step involves forming an amide bond between the deprotected linker-component and the second ligand (e.g., an amine-functionalized warhead).[3][11]
Reagents and Materials:
-
Carboxylic acid intermediate from Protocol 2 (1.0 eq)
-
Amine-functionalized component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC is typically purified by preparative HPLC to obtain the final product of high purity.
Mechanism of Action: How the Resulting PROTAC Works
The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[12][13]
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[13][14]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[13]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[12]
-
Recycling: The PROTAC is then released and can participate in another degradation cycle, acting catalytically.[13][14]
Diagram of PROTAC Mechanism of Action
// Nodes PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="{ POI | PROTAC | E3 Ligase}\n Ternary Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded [label="Degraded\nPeptides", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges POI -> Ternary:f0 [label="Binds", fontcolor="#5F6368"]; PROTAC -> Ternary:f1 [label="Bridges", fontcolor="#5F6368"]; E3 -> Ternary:f2 [label="Binds", fontcolor="#5F6368"]; Ub -> Ternary [label="Recruited", fontcolor="#5F6368"]; Ternary -> Ub_POI [label="Ubiquitination", fontcolor="#5F6368"]; Ub_POI -> Proteasome [label="Recognition", fontcolor="#5F6368"]; Proteasome -> Degraded [label="Degradation", fontcolor="#5F6368"]; Ternary -> PROTAC [label="Release &\nRecycle", style=dashed, fontcolor="#5F6368"]; }
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation and Characterization
After synthesis and purification, the efficacy of a new PROTAC is evaluated using various biochemical and cellular assays. Key parameters include DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[15]
The performance of PROTACs is highly dependent on the linker length and composition.[4][9] Systematic variation of the PEG linker length is a common strategy to optimize degradation efficiency. While specific data for PROTACs using the exact this compound linker is proprietary or found within specific publications, the table below presents hypothetical yet representative data for a series of PROTACs targeting Protein X, where the linker length has been varied.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₐₛₛ) |
| PROTAC-X-1 | PEG2-S-PEG2 | ~14 | 550 | 65 | Moderate |
| PROTAC-X-2 | PEG3-S-PEG2 | ~17 | 120 | 85 | Good |
| PROTAC-X-3 | PEG3-S-PEG4 | ~23 | 25 | >95 | High |
| PROTAC-X-4 | PEG4-S-PEG4 | ~26 | 95 | 90 | High |
| PROTAC-X-5 | PEG5-S-PEG5 | ~32 | 300 | 70 | Moderate |
Data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
This data illustrates a common trend where an optimal linker length (PROTAC-X-3) results in the most potent degradation, while linkers that are too short or too long are less effective.[4]
Protocol 4: Western Blotting for Protein Degradation
Western blotting is the standard method to quantify changes in target protein levels following PROTAC treatment.[15]
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe it with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Add an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.
Conclusion
The this compound linker is a versatile and powerful tool for the modular synthesis of PROTACs. The combination of click chemistry and standard amide coupling provides a robust and efficient workflow for generating libraries of degraders. By enabling systematic modification of the linker, this approach facilitates the optimization of PROTAC properties to achieve potent and selective degradation of disease-relevant proteins. The protocols and principles outlined in these notes provide a solid foundation for researchers to successfully incorporate this linker into their PROTAC development programs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester, 2093152-85-1 | BroadPharm [broadpharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 14. portlandpress.com [portlandpress.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which is catalyzed by a copper(I) species to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][3] The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and produces a mixture of 1,4 and 1,5-regioisomers.[2][4]
Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including aqueous environments over a pH range of 4 to 12.[2][5] These robust features have established it as an essential tool in diverse scientific fields such as drug discovery, bioconjugation, materials science, and polymer chemistry.[2][3] This document provides detailed protocols, quantitative data, and technical information for performing CuAAC reactions for both small molecule synthesis and bioconjugation applications.
Reaction Mechanism
Initial proposals for the CuAAC mechanism considered a mononuclear copper catalyst.[5] However, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][5][6] This mechanism begins with the coordination of the alkyne to one Cu(I) center, followed by deprotonation and coordination to a second Cu(I) center.[6] The resulting dinuclear copper acetylide complex then reacts with the azide to form a six-membered metallacycle, which undergoes ring contraction to a more stable dinuclear copper triazolide intermediate.[1] The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, completing the cycle.[1]
Key Reagents and Components
Successful execution of the CuAAC reaction relies on the careful selection and handling of its core components.
-
Copper(I) Source: The active catalyst is the Cu(I) ion.[2] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[7] More commonly, the Cu(I) catalyst is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent.[5][8]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to maintain it throughout the reaction by scavenging oxygen.[2][8][9] An excess of sodium ascorbate is typically used to protect the catalyst from oxidation.[2]
-
Accelerating Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing reaction efficiency and protecting sensitive substrates in biological applications from copper-mediated damage.[2][8][10]
-
TBTA (Tris(benzyltriazolylmethyl)amine): Effective in organic solvents.[2][7]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for bioconjugation reactions in aqueous buffers.[2][7]
-
Betaine (B1666868): A simple zwitterionic additive that can dramatically accelerate the reaction in aqueous media, allowing for a significant reduction in copper concentration.[11]
-
-
Solvents: The CuAAC reaction is compatible with a wide range of solvents.[5] Common choices include mixtures of water and t-butanol, dimethyl sulfoxide (B87167) (DMSO), and various aqueous buffers like phosphate (B84403), HEPES, or MOPS.[1][8] It is advisable to avoid buffers like Tris that can chelate the copper catalyst and inhibit the reaction.[8][9]
Quantitative Parameters for CuAAC Reactions
The optimal conditions for a CuAAC reaction can vary depending on the specific application, such as small molecule synthesis versus bioconjugation. The following table summarizes common quantitative parameters to serve as a starting point for experimental design.
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Catalyst | 0.25 - 5 mol % | 0.25 - 1 mM | [2] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [2][8] |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [2][8] |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | [2][7] |
| Temperature | Room Temp. to 110 °C | Room Temperature | [2] |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [2][7] |
| Typical Yields | >90% | Near-quantitative | [2][5][10] |
Experimental Protocols
General Experimental Workflow
The general workflow for a CuAAC reaction involves the sequential addition of reagents to ensure efficient catalyst formation and reaction initiation. Proper setup is crucial to avoid oxidation of the Cu(I) catalyst.
Protocol 1: CuAAC for Small Molecule Synthesis
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole from an azide and a terminal alkyne.
Materials:
-
Azide (e.g., Benzyl Azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
-
Round-bottom flask and stir bar
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.1 equivalents) in the chosen solvent system (e.g., 1:1 water/t-butanol).[1]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.[1]
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add copper(II) sulfate pentahydrate (0.01-0.05 equivalents) to the mixture.[1]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 12-24 hours.[1]
-
Upon completion, the product may precipitate from the solution and can be collected by filtration.[1] Alternatively, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Protocol 2: CuAAC for Protein Bioconjugation
This protocol provides a general method for labeling a protein containing an alkyne or azide modification. It is crucial to use a water-soluble ligand like THPTA to protect the protein from copper-mediated oxidative damage.[8][10]
Materials:
-
Azide- or Alkyne-modified protein in a suitable buffer (e.g., HEPES, phosphate buffer; avoid Tris).[8][9]
-
Alkyne- or Azide-containing label (e.g., fluorescent dye, biotin). Use a 4-50x excess.[7]
-
Catalyst Premix: A solution of CuSO₄ and THPTA ligand. Prepare by mixing CuSO₄ (e.g., 20 mM stock) and THPTA (e.g., 100 mM stock) in a 1:5 molar ratio.[7][8] This solution is stable for several weeks when frozen.[7]
-
Reducing Agent: A freshly prepared solution of Sodium Ascorbate (e.g., 100 mM in water).[8]
-
Optional: Aminoguanidine (B1677879) to intercept deleterious ascorbate by-products.[8][10]
Procedure:
-
To the solution of the modified protein, add the alkyne or azide label.
-
Add the CuSO₄/THPTA catalyst premix to the reaction mixture. The final concentration of copper is typically between 0.05 and 0.25 mM.[8]
-
If using, add aminoguanidine to a final concentration of 5 mM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
Mix gently and allow the reaction to proceed at room temperature for 30-60 minutes.[7] If labeling live cells or using light-sensitive reagents, protect the reaction from light.[7]
-
Upon completion, the labeled protein can be purified from excess reagents using methods such as dialysis, spin filtration, or size-exclusion chromatography.
Troubleshooting Common CuAAC Reaction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Yield | Oxidation of Cu(I) catalyst: Presence of oxygen in the reaction. | Degas solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Always use a fresh solution of sodium ascorbate. | [9] |
| Inhibitory buffer components: Buffers like Tris can chelate and deactivate the copper catalyst. | Use non-coordinating buffers such as phosphate, HEPES, or MOPS. | [8][9] | |
| Insufficient ligand: The Cu(I) catalyst is unstable without a stabilizing ligand, especially in bioconjugation. | Use an appropriate ligand (e.g., THPTA for aqueous reactions) at a sufficient concentration (typically 2-5 equivalents to copper). | [8][9] | |
| Formation of Byproducts | Oxidative homocoupling of alkyne: This side reaction forms diacetylenes and is promoted by oxygen. | Maintain an inert atmosphere and ensure a sufficient excess of the reducing agent (sodium ascorbate). | [9] |
| Protein degradation (Bioconjugation): Reactive oxygen species (ROS) can be generated, damaging sensitive biomolecules. | Use a stabilizing ligand like THPTA or BTTAA. The ligand can act as a sacrificial reductant. Consider adding aminoguanidine. | [8][10][12] | |
| Insoluble Precipitate | Copper-phosphate complexes: Cu-phosphate may precipitate if the copper source is not premixed with a ligand. | Always premix the CuSO₄ with the ligand (e.g., THPTA) before adding it to a phosphate-based buffer. | [8] |
| Product insolubility: The triazole product may be insoluble in the reaction solvent. | This can be advantageous for purification by filtration. If not desired, screen for alternative solvent systems. | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
- 13. organic chemistry - Help finding conditions for CuAAC "click" reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of "click chemistry," this bioorthogonal reaction enables the efficient and specific covalent ligation of molecules in complex biological environments.[][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a toxic metal catalyst, making it ideal for applications in living systems.[3][4]
The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts spontaneously with an azide (B81097) to form a stable triazole linkage.[][2] This unique characteristic allows for rapid and selective conjugation at physiological temperatures and pH.[2][3] SPAAC has found widespread use in various applications, including:
-
Biomolecule Labeling: For precise tracking and visualization of proteins, nucleic acids, and glycans in live cells.[][5]
-
Drug Development: In the synthesis of targeted therapies and antibody-drug conjugates (ADCs).[][6]
-
Molecular Imaging: Facilitating the development of novel imaging probes for real-time tracking of molecules within living organisms.[6]
-
Macromolecule Derivatization: Modifying the properties of macromolecules to enhance stability, improve biocompatibility, or introduce new biological functions.[6]
These application notes provide a comprehensive guide to understanding and performing SPAAC reactions, complete with detailed protocols and quantitative data to aid in experimental design.
Principle of SPAAC
SPAAC is a type of [3+2] dipolar cycloaddition between a strained cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole). The significant ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily without the need for a catalyst.[][2] The resulting product is a stable triazole ring. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[3]
Quantitative Data for SPAAC Reactions
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, the electronic properties of the azide, reactant concentrations, temperature, pH, and the solvent system.[2][7][8]
Comparison of Common Cyclooctynes
The structure of the cyclooctyne significantly impacts the reaction rate. More strained cyclooctynes generally exhibit faster kinetics. The following table summarizes the second-order rate constants for some commonly used cyclooctynes with benzyl (B1604629) azide, a model azide.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Bicyclononyne (BCN) | ~0.07 - 0.63 | Good balance of reactivity and stability.[9] |
| Dibenzocyclooctynol (DIBO) | ~0.1 - 0.3 | Good reactivity and stability; synthetically accessible.[3][10] |
| Dibenzoazacyclooctyne (DBCO/ADIBO) | Varies (highly reactive) | High reactivity, widely used for rapid labeling.[6] |
| Biarylazacyclooctynone (BARAC) | Extremely reactive | Used in sensitive biological environments and in vivo imaging.[11][12] |
| Difluorooctyne (DIFO) | Biocompatible | Developed for copper-free click chemistry in living systems.[11] |
| meta-linked [9+1]CPP | 9.6 × 10⁻³ | Increased local strain leading to enhanced reactivity compared to the para-linked version. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate | Notes |
| pH | Generally, higher pH values (7-8.5) tend to increase reaction rates.[8][13] | This effect can be buffer-dependent.[8][13] |
| Temperature | Increasing the temperature (e.g., from 25°C to 37°C) accelerates the reaction.[7][8] | Consideration must be given to the thermal stability of the biomolecules involved.[8] |
| Solvent | Reaction rates are often faster in aqueous solutions compared to organic solvents.[2] | For bioconjugation, aqueous buffers like PBS and HEPES are common.[14] |
| PEG Linkers | Incorporation of a PEG spacer can increase reaction rates by reducing steric hindrance.[8][13] | An average rate enhancement of 31 ± 16% has been observed.[13] |
| Azide Electronics | Electron-donating groups on the azide can increase the reaction rate.[13][15] | For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.[13][15] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of SPAAC.
Protocol 1: General Bioconjugation of a Protein with a Small Molecule
This protocol describes the conjugation of an azide-modified protein with a cyclooctyne-functionalized small molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized small molecule (e.g., BCN-PEG4-alkyne)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Prepare a stock solution of the cyclooctyne-functionalized small molecule in anhydrous DMSO (e.g., 10 mM).[4]
-
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the cyclooctyne stock solution to the protein solution. A 2- to 10-fold molar excess of the cyclooctyne reagent over the protein is a good starting point.[4][16] The final DMSO concentration should be kept below 5-10% (v/v) to maintain protein stability.[4][16]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4] Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and reactant concentrations.[16]
-
-
Purification:
-
Once the reaction is complete, purify the protein conjugate to remove unreacted small molecules using an appropriate method such as size-exclusion chromatography or dialysis.[16]
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the mass shift or by other relevant analytical techniques (e.g., mass spectrometry).
-
Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[3]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[3]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[3]
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[3]
-
If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.
-
-
Imaging:
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.[3]
-
Protocol 3: Site-Specific Labeling of Cell Surface Proteins
This protocol describes the site-specific labeling of a protein of interest (POI) on the cell surface using genetic code expansion to incorporate a non-canonical amino acid (ncAA) containing an azide, followed by SPAAC with a cyclooctyne-dye.[17][18]
Materials:
-
Mammalian cells
-
Plasmids encoding the POI with an amber stop codon (TAG) at the desired labeling site and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Azide-functionalized ncAA (e.g., Azidophenylalanine - AzF)
-
Cyclooctyne-conjugated fluorophore (e.g., BCN-fluorophore)
-
Transfection reagent
-
Cell culture and analysis reagents (as in Protocol 2)
Procedure:
-
Transfection and ncAA Incorporation:
-
SPAAC Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the cyclooctyne-dye (e.g., 10 µM BCN-fluorophore) in culture medium for 5-10 minutes at 37°C.[3]
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.[3]
-
Application in Targeted Drug Delivery
SPAAC is a valuable tool for constructing targeted drug delivery systems. For example, a targeting ligand (e.g., an antibody) can be functionalized with a cyclooctyne, and a therapeutic agent can be linked to an azide. The two components can then be conjugated via SPAAC to create a targeted therapeutic.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Suboptimal cyclooctyne choice.- Unfavorable reaction conditions (pH, temperature).- Steric hindrance.- Low reagent concentration. | - Switch to a more reactive cyclooctyne (e.g., BCN or DBCO).[7]- Optimize pH (6.5-8.5) and temperature (e.g., 37°C).[7]- Redesign reagents to minimize steric bulk or use a linker.[7]- Increase the concentration of the limiting reagent.[7] |
| Side Product Formation | - Instability of reactants.- Non-specific reactions of the cyclooctyne. | - Ensure purity of starting materials and store them properly.[7]- Ensure the system is free of highly reactive nucleophiles.[7] |
| Difficulty in Purification | - Similar properties of the product and starting materials. | - Optimize the purification method (e.g., different chromatography column or gradient).[14] |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile bioorthogonal reaction with broad applications in research and drug development.[3] Its biocompatibility, high selectivity, and favorable kinetics make it an invaluable tool for studying and manipulating biological systems.[5][4] By understanding the principles of SPAAC and carefully selecting reagents and optimizing reaction conditions, researchers can successfully employ this powerful chemistry for a wide range of applications, from live-cell imaging to the creation of novel therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is SPAAC? | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
Application of Azido-PEG3-S-PEG4-t-butyl ester in antibody-drug conjugate (ADC) development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Azido-PEG3-S-PEG4-t-butyl ester is a heterobifunctional linker designed for the development of ADCs with enhanced properties. This linker incorporates several key features: an azide (B81097) group for bioorthogonal "click chemistry" conjugation, two polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) to enhance hydrophilicity, a stable thioether linkage, and a t-butyl ester protected carboxylic acid for versatile conjugation strategies.
The incorporation of PEG chains improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time in the bloodstream.[1][2][3] The azide functionality allows for a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction for attaching an alkyne-modified payload.[4][5] This "click chemistry" approach offers excellent control over the conjugation process.[4] The thioether bond provides a stable, non-cleavable linkage within the linker structure.[6] The t-butyl ester acts as a protecting group for a carboxylic acid, which upon deprotection, can be used for subsequent conjugation reactions, for instance, forming an amide bond with a payload or another linker component.[7][8]
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using the this compound linker, as well as methods for evaluating their in vitro cytotoxicity.
ADC Synthesis and Characterization Workflow
The overall workflow for creating an ADC using this compound involves a multi-step process, beginning with the modification of either the antibody or the payload with the linker, followed by the click chemistry conjugation, and concluding with purification and characterization of the final ADC.
Quantitative Data Summary
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data
| Linker Type | Conjugation Method | Average DAR | % Monomer | Reference |
| PEGylated Thioether | Cysteine-maleimide | 3.8 | >98% | [9] |
| Branched PEG | Lysine-NHS ester | 7.6 | >95% | [10] |
| Dipeptide with mPEG₂₄ | Cysteine-maleimide | 7.9 | >97% | [5][11] |
Table 2: Representative In Vitro Cytotoxicity Data
| ADC Target | Cell Line | Linker Type | IC₅₀ (nM) | Reference |
| HER2 | SK-BR-3 (HER2+) | PEGylated glucuronide | 0.1 - 0.5 | [12] |
| CD79b | Jeko-1 (CD79b+) | Tandem-cleavage PEG | ~1 | [7] |
| Trop-2 | NCI-N87 (Trop-2+) | PEGylated dipeptide | 0.5 - 2 | [5][11] |
Table 3: Representative Pharmacokinetic Data
| ADC | Linker Type | Half-life (t½) in rats (days) | Clearance (mL/day/kg) | Reference |
| Non-binding IgG-ADC | PEG₈-glucuronide | ~6 | ~10 | [12] |
| RS7-ADC | mPEG₂₄-dipeptide | ~5 | ~15 | [5][11] |
Experimental Protocols
Protocol 1: Preparation of Payload-Linker Conjugate
This protocol describes the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and conjugation to a payload containing a suitable nucleophile (e.g., an amine).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system
Procedure:
-
Deprotection of t-butyl ester:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure to obtain the free carboxylic acid linker.
-
-
Activation of Carboxylic Acid:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the activated linker solution to the payload solution.
-
Add DIPEA (2-3 equivalents) to catalyze the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the payload-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: ADC Conjugation via Click Chemistry
This protocol details the conjugation of the azide-functionalized payload-linker to an alkyne-modified antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS)
-
Azide-functionalized payload-linker (from Protocol 1)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized payload-linker in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified antibody.
-
Add the azide-functionalized payload-linker (typically 5-10 molar excess).
-
Add CuSO₄ and THPTA (final concentration of ~1 mM and ~5 mM, respectively).
-
Initiate the reaction by adding sodium ascorbate (final concentration of ~5 mM).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC by SEC to remove unreacted payload-linker and copper catalyst.
-
Exchange the buffer to a formulation buffer (e.g., PBS).
-
Concentrate the final ADC product.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[7] It can be determined by several methods.
A. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on hydrophobicity. Each conjugated drug molecule increases the hydrophobicity of the antibody.
-
Procedure:
-
Equilibrate a HIC column with a high salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR by the weighted average of the peak areas.[13]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS provides the precise mass of the intact ADC and its subunits (light and heavy chains), allowing for accurate DAR calculation.
-
Procedure:
-
Reduce the ADC sample with a reducing agent like DTT to separate the light and heavy chains.
-
Analyze the sample by LC-MS using a reversed-phase column.
-
Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR from the relative abundance of each species.[13]
-
C. UV/Vis Spectroscopy
-
Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solving simultaneous equations based on the Beer-Lambert law.[14]
-
The DAR is the molar ratio of the drug to the antibody.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[1][4][15]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the dose-response curves and determine the IC₅₀ values (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The this compound linker offers a sophisticated and versatile tool for the development of next-generation ADCs. Its heterobifunctional nature, combined with the beneficial properties of PEGylation, allows for the creation of more homogeneous and potentially more effective and safer targeted cancer therapies. The provided protocols offer a framework for the synthesis and evaluation of ADCs using this advanced linker technology. While specific performance data for this exact linker is yet to be widely published, the principles outlined and the data from similar linkers strongly support its potential in advancing the field of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Azido-PEG3)-PEG4-t-butyl ester | BroadPharm [broadpharm.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Peptides with Azido-PEG3-S-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability against enzymatic degradation. The heterobifunctional linker, Azido-PEG3-S-PEG4-t-butyl ester, offers a versatile platform for peptide modification. It incorporates an azide (B81097) group for highly specific "click chemistry" conjugation and a t-butyl ester-protected carboxylic acid, which can be deprotected post-conjugation for further functionalization.
This document provides a detailed standard operating procedure for the conjugation of peptides with this compound, subsequent purification, and the optional deprotection of the t-butyl ester.
Principle of the Method
The conjugation process involves a two-step approach. The first step is the covalent attachment of the this compound to an alkyne-modified peptide via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage under mild conditions. Following the successful conjugation and purification of the PEGylated peptide, the t-butyl ester protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid, which can then be used for subsequent modifications.
Data Presentation
The following table summarizes typical quantitative data obtained during the conjugation and purification process. These values should be considered as a general guideline, and optimal conditions may vary depending on the specific peptide sequence and properties.
| Parameter | Typical Value | Method of Analysis |
| PEGylation Reaction | ||
| Peptide:Linker Molar Ratio | 1:1.5 to 1:5 | - |
| Reaction Time | 2 - 12 hours | RP-HPLC, LC-MS |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Conversion Rate | > 90% | RP-HPLC, LC-MS |
| Purification | ||
| Purity of Conjugate | > 95% | RP-HPLC |
| Yield of Purified Conjugate | 60 - 85% | UV-Vis Spectroscopy, RP-HPLC |
| Deprotection | ||
| Deprotection Time | 1 - 4 hours | RP-HPLC, LC-MS |
| Deprotection Efficiency | > 98% | RP-HPLC, LC-MS |
Experimental Protocols
Protocol 1: Conjugation of Alkyne-Modified Peptide with this compound via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing peptide with the azide-functionalized PEG linker.
Materials and Reagents:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (MS) for characterization
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the alkyne-modified peptide in a minimal amount of degassed buffer to a final concentration of 1-5 mg/mL. An organic co-solvent like DMSO can be used if solubility is an issue.
-
Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-50 mM.
-
-
Catalyst and Reducing Agent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 200 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A molar excess of the PEG linker (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.
-
Add THPTA to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 2-12 hours. The reaction can be monitored by RP-HPLC or LC-MS to determine completion.
-
-
Purification of the PEGylated Peptide:
-
Once the reaction is complete, purify the crude reaction mixture using RP-HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to separate the PEGylated peptide from unreacted starting materials and catalysts.
-
Collect the fractions containing the desired product and confirm the identity and purity by LC-MS.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: Deprotection of the t-butyl ester
This protocol describes the removal of the t-butyl ester protecting group from the purified PEGylated peptide to yield a free carboxylic acid.
Materials and Reagents:
-
Purified Peptide-PEG-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Peptide-PEG-t-butyl ester conjugate in DCM.
-
Prepare a deprotection solution of 50-95% TFA in DCM.
-
Add the TFA/DCM solution to the dissolved conjugate. The final concentration of the peptide conjugate should be in the range of 1-10 mg/mL.
-
-
Deprotection Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by RP-HPLC or LC-MS.
-
-
Product Precipitation and Washing:
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Centrifuge the mixture to pellet the product and carefully decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove any remaining TFA.
-
-
Final Product Isolation:
-
After the final wash, dry the pellet under vacuum to remove residual ether.
-
The final deprotected Peptide-PEG-COOH can be stored as a lyophilized powder at -20°C or below.
-
Visualizations
Caption: Experimental workflow for peptide conjugation and deprotection.
Caption: Logical steps for peptide modification using the linker.
Application Notes and Protocols for the Purification of Bioconjugates Synthesized with Azido-PEG3-S-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of bioconjugates synthesized using the heterobifunctional linker, Azido-PEG3-S-PEG4-t-butyl ester. The purification strategies outlined are designed to separate the desired bioconjugate from unreacted starting materials, including the parent biomolecule, the PEG linker, and other reaction byproducts. Methodologies for the removal of the t-butyl protecting group are also detailed, a critical step for subsequent applications of the bioconjugate.
Introduction to Purification Strategies
The purification of bioconjugates synthesized with the this compound linker presents a multi-faceted challenge due to the potential for a heterogeneous mixture of products. This mixture can include the desired mono-conjugated species, multi-conjugated species, unreacted biomolecule, and excess linker. The purification strategy, therefore, often involves a multi-step approach leveraging the physicochemical differences between these components. The primary techniques employed are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). The choice and sequence of these techniques will depend on the specific properties of the biomolecule (e.g., protein, antibody, oligonucleotide) being conjugated.
A critical consideration in the purification workflow is the deprotection of the t-butyl ester group. This is typically achieved under acidic conditions, and the timing of this step (before or after initial purification) can impact the overall strategy.
General Experimental Workflow
The overall process from conjugation to the purified, deprotected bioconjugate generally follows the steps outlined below. The specific order of the deprotection and final purification steps may be adjusted based on the stability of the bioconjugate and the efficiency of the separation.
Caption: General workflow for the synthesis and purification of bioconjugates.
Data Presentation: Purification Efficiency
The following tables summarize expected quantitative data for the purification of a model bioconjugate (e.g., a monoclonal antibody, ~150 kDa) using the described protocols. These values are illustrative and will vary depending on the specific bioconjugate and optimization of the purification conditions.
Table 1: Multi-Step Purification of an IgG-PEG-Azide Bioconjugate
| Purification Step | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Reaction Mixture | 40-60 | 100 | - |
| Size Exclusion Chromatography (SEC) | >85 | 80-90 | Unreacted PEG linker, small molecule reagents |
| Ion-Exchange Chromatography (IEX) | >95 | 70-85 | Unconjugated IgG, multi-PEGylated species |
| Hydrophobic Interaction Chromatography (HIC) | >98 | 60-80 | Positional isomers, remaining aggregates |
Table 2: Comparison of Chromatographic Techniques for PEGylated Bioconjugate Purification
| Technique | Principle of Separation | Typical Buffer Conditions | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Isocratic elution with physiological buffer (e.g., PBS) | Efficient removal of small molecules and aggregates.[] | Limited resolution between species of similar size (e.g., mono- vs. di-PEGylated).[2][3] |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Gradient elution with increasing salt concentration (e.g., 0-1 M NaCl) | Can separate based on the number of attached PEG chains due to charge shielding.[][2][3] | Binding can be weakened by PEGylation; may not resolve positional isomers.[2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Gradient elution with decreasing salt concentration (e.g., 2-0 M (NH₄)₂SO₄) | Can separate positional isomers and different PEGylated species.[] | Lower loading capacity compared to IEX; requires high salt concentrations.[] |
Experimental Protocols
Protocol 1: Deprotection of t-Butyl Ester with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the t-butyl ester protecting group to yield a terminal carboxylic acid on the PEG linker. This step is essential for subsequent applications that may require this functional group.
Materials:
-
Purified t-butyl ester protected bioconjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triethylsilane or water, optional)
-
Dialysis or diafiltration system
-
Appropriate buffer for final formulation (e.g., PBS, pH 7.4)
Procedure:
-
Lyophilize or buffer exchange the purified bioconjugate into a volatile buffer and then lyophilize to dryness.
-
Prepare a deprotection solution of 50-95% TFA in DCM. A common formulation is 95% TFA, 2.5% water, and 2.5% triethylsilane (as a scavenger to prevent side reactions). For many proteins, a 50% TFA in DCM solution is sufficient and can be less harsh.[4]
-
Dissolve the lyophilized bioconjugate in the TFA/DCM solution. The concentration will depend on the solubility of the conjugate.
-
Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS if possible.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately redissolve the deprotected bioconjugate in a suitable buffer.
-
To remove residual TFA and other small molecules, perform buffer exchange using dialysis or tangential flow filtration (TFF). Dialyze against the final formulation buffer with at least three buffer changes.
Logical Relationship of Deprotection:
Caption: Key steps in the t-butyl ester deprotection process.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is an effective first step to remove unreacted, low molecular weight PEG linker and other small molecule impurities from the crude reaction mixture.[]
Materials:
-
Crude bioconjugation reaction mixture
-
SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
UV detector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Centrifuge the crude reaction mixture to remove any precipitated material.
-
Load the clarified supernatant onto the equilibrated SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the SEC running buffer at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm. The bioconjugate will typically elute in the initial high molecular weight peak, while the unreacted PEG linker will elute later.
-
Collect fractions corresponding to the bioconjugate peak.
-
Analyze the collected fractions by SDS-PAGE and/or HPLC to confirm the presence and purity of the bioconjugate.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[5][6] PEGylation shields the surface charge of a biomolecule, leading to a change in its elution profile compared to the unconjugated form.[2][3] This allows for the separation of the desired mono-PEGylated species from the unreacted biomolecule and multi-PEGylated species.
Materials:
-
Partially purified bioconjugate from SEC
-
Anion or cation exchange column (chosen based on the pI of the biomolecule and the working pH)
-
IEX Buffer A (low salt, e.g., 20 mM Tris, pH 8.0)
-
IEX Buffer B (high salt, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Chromatography system with gradient capability
-
UV detector
Procedure:
-
Equilibrate the IEX column with IEX Buffer A.
-
Dilute the bioconjugate sample in IEX Buffer A to reduce the salt concentration and ensure binding to the column.
-
Load the diluted sample onto the column.
-
Wash the column with IEX Buffer A until the UV absorbance returns to baseline to remove any unbound material.
-
Elute the bound species using a linear gradient of IEX Buffer B (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions across the elution gradient. The unreacted biomolecule, mono-PEGylated, and multi-PEGylated species are expected to elute at different salt concentrations.
-
Analyze the fractions by SDS-PAGE, HPLC, and/or mass spectrometry to identify the fractions containing the desired bioconjugate at high purity.
Protocol 4: Polishing by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity and can be a powerful tool for separating positional isomers of PEGylated bioconjugates.[]
Materials:
-
Purified bioconjugate from IEX
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HIC Buffer A (high salt, e.g., 20 mM sodium phosphate, 2 M (NH₄)₂SO₄, pH 7.0)
-
HIC Buffer B (low salt, e.g., 20 mM sodium phosphate, pH 7.0)
-
Chromatography system with gradient capability
-
UV detector
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Add ammonium (B1175870) sulfate (B86663) to the bioconjugate sample to match the salt concentration of HIC Buffer A.
-
Load the sample onto the equilibrated column.
-
Wash the column with HIC Buffer A to remove any non-binding species.
-
Elute the bound bioconjugates using a reverse linear gradient of HIC Buffer B (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions across the gradient. Different positional isomers may elute at slightly different salt concentrations.
-
Analyze the fractions by analytical HIC, RP-HPLC, and/or mass spectrometry to identify the fractions containing the desired isomer with high purity.
Characterization of the Final Product
After purification, it is essential to thoroughly characterize the bioconjugate to confirm its identity, purity, and integrity.
Recommended Analytical Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight upon conjugation and to assess purity.
-
Size Exclusion HPLC (SE-HPLC): To determine the extent of aggregation and fragmentation.
-
Reversed-Phase HPLC (RP-HPLC): To assess purity and potentially separate different conjugated species.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
UV-Vis Spectroscopy: To determine the concentration of the bioconjugate.
Conclusion
The purification of bioconjugates synthesized with this compound requires a systematic and often multi-step approach. The combination of SEC for initial cleanup, followed by IEX and/or HIC for finer separation, provides a robust strategy to achieve high purity. The timely deprotection of the t-butyl ester is a critical consideration that should be integrated into the overall workflow. The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize the purification of their specific bioconjugates.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. sinobiological.com [sinobiological.com]
- 6. purolite.com [purolite.com]
Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites on a protein introduce significant analytical challenges.[1][4] Comprehensive characterization of PEGylated proteins is crucial for ensuring product quality, consistency, and efficacy.[5]
These application notes provide an overview of the key analytical methods employed for the characterization of PEGylated proteins, complete with detailed protocols and quantitative data summaries to aid researchers in their drug development efforts.
Key Analytical Challenges
The characterization of PEGylated proteins is complicated by several factors:
-
Polydispersity of PEG: Most PEG reagents are a heterogeneous mixture of polymer chains with varying lengths, leading to a distribution of molecular weights in the final conjugate.[6]
-
Degree of PEGylation: The number of PEG molecules attached to each protein can vary, resulting in a mixture of mono-, di-, and multi-PEGylated species.[1]
-
Positional Isomers: PEGylation can occur at different amino acid residues (e.g., lysine, N-terminus), creating isomers with distinct physicochemical and biological properties.[1][2][7]
-
Analytical Interference: The large, flexible PEG chains can mask the protein's properties, affecting its behavior in various analytical systems.[8]
A multi-faceted analytical approach is therefore essential for a thorough characterization of these complex biomolecules.
Logical Workflow for Characterization
A systematic workflow is crucial for the comprehensive analysis of PEGylated proteins. The following diagram illustrates a typical analytical cascade, starting from initial confirmation of PEGylation to detailed structural and quantitative assessment.
Caption: Logical workflow for the analytical characterization of PEGylated proteins.
I. Chromatographic Methods
Chromatographic techniques are fundamental for separating and quantifying the different species in a PEGylation reaction mixture.
Size Exclusion Chromatography (SEC)
Application: SEC separates molecules based on their hydrodynamic radius. It is a primary method for separating PEGylated proteins from the native protein and free PEG, as well as for detecting aggregates.[][10]
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| Resolution (Free PEG vs. Conjugate) | 1.7 - 2.0 | [11] |
| Linearity Range (Free PEG) | 10 - 250 µg/mL | [11] |
| Limit of Detection (Free PEG) | <10 ng on column | [12] |
| Precision (Retention Time RSD) | ≤ 0.09% | [11] |
| Precision (Peak Area RSD) | ≤ 2.9% | [11] |
Experimental Protocol: SEC-HPLC for Purity Assessment
-
System: HPLC or UPLC system with UV and/or Refractive Index (RI) detection.
-
Column: Select a column with a pore size appropriate for the molecular weight range of the native and PEGylated protein (e.g., TSKgel G3000SWXL, Zenix SEC-150).[10]
-
Mobile Phase: A phosphate-based buffer is commonly used (e.g., 150 mM sodium phosphate, pH 7.0). For MS compatibility, a volatile mobile phase such as 200 mM ammonium (B1175870) formate (B1220265) can be employed.[13]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[14]
-
Detection:
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).[11][14]
-
Injection Volume: 10 - 20 µL.[14]
-
Data Analysis: Integrate the peak areas for the native protein, PEGylated species, and free PEG to determine the relative purity and the extent of reaction.
Ion Exchange Chromatography (IEX)
Application: IEX separates molecules based on differences in their surface charge. PEGylation shields the protein's surface charges, altering its interaction with the IEX stationary phase. This allows for the separation of species with different degrees of PEGylation and even positional isomers.[7][]
Experimental Protocol: Cation Exchange HPLC for Isomer Separation
-
System: HPLC or UPLC system with UV detection.
-
Column: A strong or weak cation exchange column (e.g., PolyCAT A, TSKgel SP-5PW).[7][10]
-
Mobile Phase A: Low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0).
-
Gradient: A linear gradient from 0-100% Mobile Phase B over a defined time (e.g., 30 minutes) is used to elute the bound species.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Buffer exchange the sample into Mobile Phase A.
-
Data Analysis: The elution order is typically determined by the PEG-to-protein mass ratio, with higher degrees of PEGylation eluting earlier due to charge shielding.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application: RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of a protein, leading to longer retention times. This technique can be used to separate different PEGylated forms and is often coupled with mass spectrometry for peptide mapping.[13][15]
II. Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight, degree of PEGylation, and identifying the sites of PEG attachment.[1][16]
MALDI-TOF MS
Application: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS is well-suited for determining the average molecular weight of the PEGylated protein and the degree of PEGylation.[1] It provides a rapid assessment of the heterogeneity of the sample.
Electrospray Ionization (ESI) MS
Application: ESI-MS, often coupled with liquid chromatography (LC/MS), is used for more detailed characterization, including accurate mass determination of different PEGylated species and identification of PEGylation sites through peptide mapping.[1][17][18]
Quantitative Data Summary (LC/MS):
| Parameter | Typical Value/Range | Reference |
| Mass Accuracy | High resolution provides high confidence in identification | [6] |
| Limit of Quantitation (in serum) | low ng/mL | [17] |
| Linearity (spiked in serum) | Up to 1000 ng/mL | [17] |
Experimental Protocol: Peptide Mapping by LC-MS/MS to Identify PEGylation Sites
-
Sample Preparation: a. Separate the PEGylated protein of interest using SEC or IEX. b. Denature the protein (e.g., with urea (B33335) or guanidine (B92328) HCl) and reduce disulfide bonds (e.g., with DTT). c. Alkylate cysteine residues (e.g., with iodoacetamide). d. Digest the protein into smaller peptides using a specific protease (e.g., trypsin, Lys-C). Note that PEGylation can sterically hinder cleavage at adjacent sites.[7]
-
LC Separation: a. System: UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[5] b. Column: A C18 reversed-phase column suitable for peptide separations. c. Mobile Phases: Typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). d. Gradient: A shallow gradient is used to separate the peptides.
-
MS/MS Analysis: a. The mass spectrometer is operated in data-dependent acquisition mode, where precursor ions (peptides) are selected for fragmentation (MS/MS). b. The fragmentation spectra provide sequence information for the peptides.
-
Data Analysis: a. Use specialized software to search the MS/MS data against the known protein sequence. b. Include the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine). c. The identification of a peptide with the added mass of PEG confirms the site of PEGylation.
Experimental Workflow for PEGylation Site Identification
Caption: Workflow for identifying PEGylation sites via peptide mapping.
III. Capillary Electrophoresis (CE)
CE offers high-resolution separation of PEGylated species based on their size-to-charge ratio.
Capillary Zone Electrophoresis (CZE)
Application: CZE can separate PEGylated proteins with different numbers of attached PEG chains. The addition of PEG increases hydrodynamic drag and can alter the net charge, both of which affect electrophoretic mobility.[19]
SDS-Capillary Gel Electrophoresis (SDS-CGE)
Application: SDS-CGE separates proteins based on their molecular size. It is a high-resolution technique for assessing the purity of PEGylated proteins and differentiating conjugates with small differences in the molecular weight of the attached PEG.[20]
Imaged Capillary Isoelectric Focusing (iCIEF)
Application: iCIEF separates proteins based on their isoelectric point (pI). It is used to quantify charge variants. The analysis of PEGylated proteins by iCIEF can be challenging due to peak broadening, but novel matrix formulas (e.g., with glycine (B1666218) and taurine) have been developed to improve resolution.[8]
Experimental Protocol: SDS-CGE for Purity Analysis
-
System: A commercial capillary electrophoresis instrument with UV detection.
-
Capillary: Fused-silica capillary.
-
Gel Buffer: A replaceable gel matrix containing SDS.
-
Sample Preparation: Denature the sample in SDS sample buffer, typically with heating and a reducing agent.
-
Injection: Electrokinetic injection.
-
Separation: Apply a high voltage across the capillary.
-
Detection: UV detection at 214 or 280 nm.
-
Data Analysis: The migration time is correlated with the molecular size of the species. The method can differentiate PEGylated proteins with different numbers of PEG chains and check for purity.[20][21]
IV. Spectroscopic and Light Scattering Methods
These methods provide information on the structural integrity and aggregation state of PEGylated proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR can be used to quantify the degree of PEGylation and assess the higher-order structure of the protein conjugate.[4][22] 1H NMR is particularly useful for quantifying PEGylated species in biological fluids due to the strong, distinct signal from the PEG backbone protons.[23] Solid-state NMR can provide atomic-level structural information.[4][24]
Quantitative Data Summary (1H NMR):
| Parameter | Typical Value/Range | Reference |
| Detection Limit in Blood | ~10 µg/mL | [23] |
Dynamic Light Scattering (DLS)
Application: DLS measures the hydrodynamic size of particles in solution. It is a sensitive technique for detecting the formation of aggregates in PEGylated protein formulations and can be used to evaluate the molecular radii of the conjugates.[4][25]
Static Light Scattering (SLS)
Application: When coupled with SEC (SEC-MALS), SLS provides an absolute measurement of the molar mass of the eluting species. This is a powerful method for accurately determining the molecular weight of the native and PEGylated protein, as well as any aggregates, without relying on column calibration standards.[26][27]
Conclusion
The analytical characterization of PEGylated proteins is a complex but essential task in the development of biotherapeutics. A combination of orthogonal analytical techniques is required to fully understand the product's heterogeneity, purity, and structural integrity. The methods and protocols outlined in these application notes provide a comprehensive framework for researchers to establish robust analytical control strategies for their PEGylated protein products, ensuring their quality and safety.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. enovatia.com [enovatia.com]
- 19. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 20. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and application of PEGylated tracer particles for measuring protein solution viscosities using Dynamic Light Scattering-based microrheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. azonano.com [azonano.com]
- 26. unchainedlabs.com [unchainedlabs.com]
- 27. Light Scattering in Protein Molecular Weight Determination: Principles, Strategies and Applications | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG3-S-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-S-PEG4-t-butyl ester for the surface modification of nanoparticles. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a versatile tool for researchers developing advanced drug delivery systems, targeted therapeutics, and diagnostic agents. The protocols outlined below offer detailed methodologies for nanoparticle functionalization, characterization, and subsequent bioconjugation via "click chemistry."
Introduction
This compound is a chemical linker designed for the surface functionalization of nanoparticles. It features a terminal azide (B81097) (N3) group and a t-butyl ester protected carboxylic acid. The PEG component enhances the biocompatibility and stability of nanoparticles by creating a hydrophilic shield, a process known as PEGylation. This modification can reduce non-specific protein adsorption, minimize aggregation, and prolong circulation times in vivo. The azide group serves as a reactive handle for covalent attachment of various molecules through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The t-butyl ester protects a carboxylic acid which, after deprotection, can be used for further conjugation.
Key Features and Applications:
-
Enhanced Biocompatibility: The PEG spacer reduces immunogenicity and improves the pharmacokinetic profile of nanoparticles.[1]
-
"Click Chemistry" Ready: The terminal azide group allows for the straightforward and highly efficient conjugation of alkyne-modified molecules, such as targeting ligands, imaging agents, or therapeutic drugs.[2][3]
-
Controlled Surface Functionalization: Enables precise control over the density of ligands attached to the nanoparticle surface.
-
Versatile Applications: Suitable for a wide range of nanoparticle types, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, for applications in drug delivery, diagnostics, and bioimaging.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C23H45N3O9S |
| Molecular Weight | 555.68 g/mol |
| Appearance | Please refer to supplier's documentation. |
| Solubility | Soluble in aqueous media.[4][5][6] |
| Functional Groups | Azide (-N3), t-butyl ester (-COOC(CH3)3) |
| Reactive Towards | Alkynes (via Click Chemistry) |
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the linker to nanoparticles possessing primary amine groups on their surface, such as aminosilane-coated silica (B1680970) nanoparticles or amine-functionalized polymeric nanoparticles. The carboxylic acid of the linker (after deprotection of the t-butyl ester) is activated to react with the surface amines.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Trifluoroacetic acid (TFA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or centrifugal filtration)
Procedure:
-
Deprotection of the t-butyl ester:
-
Dissolve this compound in a minimal amount of dichloromethane (B109758) (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the deprotected linker (Azido-PEG3-S-PEG4-acid).
-
-
Activation of the Deprotected Linker:
-
In a separate tube, dissolve the deprotected linker, EDC, and NHS in the Activation Buffer at a molar ratio of 1:2:2.
-
Note: Prepare EDC and NHS solutions fresh.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the activated linker solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the resulting Azide-PEG-NPs to remove excess linker and byproducts using SEC or centrifugal filtration.
-
Caption: "Click Chemistry" workflow.
Characterization and Data Presentation
Thorough characterization of the modified nanoparticles is crucial to confirm successful functionalization and to understand the impact on their physicochemical properties.
Recommended Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution. An increase in size is expected after PEGylation.
-
Zeta Potential Measurement: To assess the surface charge. A change in zeta potential indicates successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and other functional groups from the linker and conjugated molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the degree of PEGylation on the nanoparticle surface. [7]* UV-Vis Spectroscopy: To quantify the number of surface azide groups by tracking the disappearance of the characteristic absorbance of a DBCO-functionalized reagent upon click reaction. [8][9]
Representative Quantitative Data
The following table provides an example of the expected changes in nanoparticle properties after surface modification. Actual results will vary depending on the specific nanoparticle system and reaction conditions.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Surface Azide Density (groups/nm²) |
| Unmodified Nanoparticles | 100 ± 5 | 0.15 | +25 ± 2 | N/A |
| Azide-PEG-Nanoparticles | 120 ± 7 | 0.18 | +10 ± 3 | ~0.5 - 2.0 |
| Ligand-Conjugated NPs | 125 ± 8 | 0.20 | +8 ± 3 | N/A |
Note: This data is illustrative and should be determined experimentally for each specific system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation efficiency | Incomplete activation of the carboxylic acid. | Ensure fresh EDC/NHS solutions. Optimize the molar ratio of EDC/NHS to the linker. |
| Insufficient reaction time or temperature. | Increase reaction time or perform the reaction at a slightly elevated temperature (e.g., 37°C). | |
| Nanoparticle aggregation during reaction | Change in surface charge leading to instability. | Adjust the pH and ionic strength of the reaction buffer. Work with more dilute nanoparticle suspensions. |
| Low "click" reaction yield | Inactive copper catalyst. | Use freshly prepared sodium ascorbate (B8700270) and CuSO4 solutions. Consider using a copper-stabilizing ligand like THPTA for aqueous reactions. [10] |
| Steric hindrance on the nanoparticle surface. | Optimize the linker length or the concentration of the alkyne-functionalized molecule. |
Conclusion
The use of this compound offers a robust and versatile strategy for the surface modification of nanoparticles. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully functionalize their nanoparticle systems for a wide array of applications in drug delivery and nanomedicine. Careful execution of these protocols and thorough characterization will ensure the development of well-defined and effective nanoparticle-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. irjweb.com [irjweb.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG3-Sulfone-PEG4-t-butyl ester, 2055023-76-0 | BroadPharm [broadpharm.com]
- 6. This compound, 2055041-19-3 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Azido-PEG3-S-PEG4-t-butyl ester in Hydrogel-Based Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-S-PEG4-t-butyl ester for the creation of advanced hydrogel systems for tissue engineering applications. This bifunctional linker, featuring a terminal azide (B81097) group for click chemistry and a t-butyl ester protected carboxylic acid, offers a versatile platform for fabricating biocompatible and biodegradable scaffolds that can mimic the native extracellular matrix (ECM).
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely used in tissue engineering due to their high water content, biocompatibility, and tunable physical properties.[] The incorporation of bio-orthogonal reactive groups, such as azides, allows for the formation of covalently crosslinked hydrogels under mild, cell-friendly conditions through "click chemistry".[2][3] this compound is a novel crosslinking agent designed to form hydrogels via azide-alkyne cycloaddition reactions. The thioether linkage within the PEG chain can impart additional properties to the resulting hydrogel, while the t-butyl ester provides a protected carboxylic acid that can be deprotected post-gelation for further functionalization, such as the attachment of bioactive molecules.
This document outlines the synthesis of the linker, protocols for hydrogel formation using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, and methods for characterizing the resulting hydrogels and assessing their cytocompatibility.
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from commercially available PEG building blocks. A general strategy involves the synthesis of the two PEG chains with the desired functionalities, followed by their coupling via a thioether bond.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Hydrogel Formation Protocols
Hydrogels can be formed using this compound by reacting it with a multi-alkyne functionalized polymer, such as a multi-arm PEG-alkyne. The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry will depend on the specific application and the sensitivity of encapsulated cells to copper ions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Hydrogel Formation
This protocol describes the formation of a hydrogel using a copper(I) catalyst. This method is highly efficient but requires careful optimization to minimize copper cytotoxicity if used for cell encapsulation.[4][5]
Materials:
-
This compound
-
Multi-arm PEG-alkyne (e.g., 4-arm PEG-alkyne, MW 10 kDa)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand to reduce cytotoxicity)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and multi-arm PEG-alkyne in PBS to the desired concentrations (e.g., 10% w/v).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
-
Hydrogel Formation (Acellular):
-
In a microcentrifuge tube, mix the this compound solution and the multi-arm PEG-alkyne solution in a 1:1 molar ratio of azide to alkyne groups.
-
If using THPTA, add it to the mixture at a 5:1 molar ratio to CuSO₄.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex briefly and allow the gel to form at room temperature or 37°C. Gelation should occur within minutes.
-
-
Hydrogel Formation with Encapsulated Cells:
-
Resuspend cells in the multi-arm PEG-alkyne solution at the desired cell density.
-
Separately, mix the this compound solution with the CuSO₄ and THPTA (if used).
-
Quickly mix the cell-containing solution with the azide-linker solution and immediately add the sodium ascorbate solution.
-
Gently pipette the mixture into the desired culture vessel or mold.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
Diagram of CuAAC Hydrogel Formation Workflow
Caption: Workflow for CuAAC-mediated hydrogel formation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Hydrogel Formation
SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it ideal for 3D cell culture.[7][8] This protocol utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized polymer.
Materials:
-
This compound
-
Multi-arm PEG-DBCO (e.g., 4-arm PEG-DBCO, MW 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound and multi-arm PEG-DBCO in PBS to the desired concentrations (e.g., 10% w/v).
-
-
Hydrogel Formation (Acellular):
-
In a microcentrifuge tube, mix the this compound solution and the multi-arm PEG-DBCO solution in a 1:1 molar ratio of azide to DBCO groups.
-
Vortex briefly and allow the gel to form at room temperature or 37°C. Gelation time will depend on the concentration and reactivity of the precursors.[7]
-
-
Hydrogel Formation with Encapsulated Cells:
-
Resuspend cells in the multi-arm PEG-DBCO solution at the desired cell density.
-
Quickly mix the cell-containing solution with the this compound solution.
-
Gently pipette the mixture into the desired culture vessel or mold.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
Diagram of SPAAC Hydrogel Formation Workflow
Caption: Workflow for SPAAC-mediated hydrogel formation.
Hydrogel Characterization Protocols
Protocol 3: Rheological Characterization
Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[9][10]
Materials and Equipment:
-
Formed hydrogel sample
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Place the hydrogel sample on the bottom plate of the rheometer.
-
Lower the upper plate to a defined gap (e.g., 1 mm).
-
Perform a time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the gelation process.
-
Once the gel is formed, perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to determine the storage (G') and loss (G'') moduli.
| Parameter | Typical Value Range for Soft Tissue Engineering | Reference |
| Storage Modulus (G') | 0.1 - 10 kPa | [11] |
| Loss Modulus (G'') | < G' for a stable gel | [9] |
| Gelation Time | 1 - 30 minutes | [10] |
Protocol 4: Swelling Studies
Swelling studies determine the water uptake capacity of the hydrogel, which influences nutrient diffusion and waste removal.[12][13]
Materials:
-
Lyophilized hydrogel of known weight (W_d)
-
PBS, pH 7.4
Procedure:
-
Immerse the lyophilized hydrogel in PBS at 37°C.
-
At various time points, remove the hydrogel, gently blot to remove excess surface water, and weigh it (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio: Swelling Ratio = (W_s - W_d) / W_d.
| Hydrogel Composition | Equilibrium Swelling Ratio (w/w) | Reference |
| 5% PEG | 20 - 30 | [14] |
| 10% PEG | 10 - 15 | [14] |
Protocol 5: Biodegradation Studies
The degradation profile of the hydrogel is crucial for tissue regeneration, as the scaffold should degrade as new tissue forms.[15]
Materials:
-
Pre-weighed, swollen hydrogel (W_i)
-
PBS, pH 7.4 (with or without enzymes like collagenase, depending on the degradation mechanism to be studied)
Procedure:
-
Incubate the hydrogel in PBS at 37°C.
-
At specific time points, remove the hydrogel, lyophilize it, and weigh the remaining dry mass (W_t).
-
Calculate the mass loss: Mass Loss (%) = [(W_i - W_t) / W_i] * 100.
| Degradation Condition | Time for 50% Mass Loss | Reference |
| Hydrolytic Degradation (PBS) | Weeks to Months | |
| Enzymatic Degradation (e.g., Collagenase) | Days to Weeks | [16] |
Cell Viability and Function Protocols
Protocol 6: Cell Viability Assessment (Live/Dead Staining)
This protocol uses a two-color fluorescence assay to distinguish live and dead cells within the 3D hydrogel matrix.[17][18]
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions, typically a mixture of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS.
-
Remove the culture medium from the hydrogels and wash with PBS.
-
Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C, protected from light.
-
Wash the hydrogels with PBS to remove excess dye.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.
| Cell Type | Expected Viability after 24h Encapsulation | Reference |
| Mesenchymal Stem Cells (MSCs) | > 90% | |
| Fibroblasts | > 95% | [11] |
| Chondrocytes | > 85% | [19] |
Signaling Pathways in Tissue Engineering
The hydrogel scaffold provides physical support and can be functionalized with bioactive molecules to influence cell behavior through specific signaling pathways. For instance, incorporating RGD peptides can promote cell adhesion through integrin binding, which can activate downstream signaling cascades like the FAK/ERK pathway, promoting cell survival and proliferation.
Diagram of Cell-Matrix Interaction Signaling
Caption: A simplified signaling pathway for cell-matrix interaction.
References
- 2. globethesis.com [globethesis.com]
- 3. In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition | Department of Chemistry [chem.uga.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Soft biocompatible PEG hydrogels - Advanced Science News [advancedsciencenews.com]
- 12. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kinampark.com [kinampark.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 18. allevi3d.com [allevi3d.com]
- 19. Cyto3D® Live-Dead Assay Kit for 3D / 2D Cell Culture [thewellbio.com]
Troubleshooting & Optimization
How to improve low reaction yields in bioconjugation with Azido-PEG3-S-PEG4-t-butyl ester.
Welcome to the technical support center for bioconjugation applications involving Azido-PEG3-S-PEG4-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] It is a click chemistry reagent featuring three key components:
-
An azide (B81097) group (N₃) for undergoing cycloaddition reactions with alkynes.
-
A flexible PEG spacer which enhances solubility and provides spatial separation between the conjugated molecules.[2][3]
-
A t-butyl ester which protects a carboxylic acid functionality. This group can be deprotected in a later step if a free carboxyl group is required for further modification.
Its primary application is to link two different molecules, such as a ligand for an E3 ubiquitin ligase and a ligand for a target protein in a PROTAC, via a stable triazole ring.[1]
Q2: What bioconjugation reactions can be performed with this linker?
This linker is designed for "click chemistry" reactions, which are known for their high efficiency and specificity. The azide group allows for two main types of cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the linker's azide group and a terminal alkyne in the presence of a copper(I) catalyst.[1][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne (B158145), such as DBCO or BCN.[1] The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic copper catalyst, which is ideal for biological systems.[6]
Q3: What is the significance of the "S" in the linker's name?
The "S" in the chemical name indicates the presence of a sulfur atom within the PEG chain, likely as a thioether (sulfide) linkage. A thioether bond is generally stable under most bioconjugation conditions, including the reducing environments sometimes used for CuAAC. However, if it were a disulfide bond, it would be susceptible to cleavage by reducing agents like DTT or TCEP, which are often used to reduce native disulfide bonds in proteins for conjugation.[7][8] It is crucial to confirm the nature of this linkage from the supplier's technical datasheet, as disulfide lability could lead to low yields if reducing agents are present.
Q4: Can the t-butyl ester group be accidentally cleaved during the reaction?
The t-butyl ester is a protecting group for a carboxylic acid and is generally stable under the neutral or slightly basic conditions (pH 7-8.5) typical for most bioconjugation reactions.[2] However, it is sensitive to acidic conditions.[9] Exposure to strong acids or even prolonged incubation in moderately acidic buffers could lead to its hydrolysis, exposing a negatively charged carboxylate group.[9][10] This could potentially interfere with the reaction or complicate purification, so maintaining control over the reaction pH is essential.
Troubleshooting Guide: Low Yields in CuAAC Reactions
Copper(I)-catalyzed azide-alkyne cycloaddition is a powerful reaction, but its efficiency can be compromised by several factors. This guide addresses common issues leading to low product yields.
CuAAC Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
Low yields in CuAAC reactions typically stem from one of four main issues:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[11] This is the most common failure point.
-
Poor Reagent Quality: Degradation or impurity of the azide or alkyne starting materials will prevent the reaction from proceeding efficiently.[11]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or reactant concentrations can drastically reduce reaction rates and overall yield.[11]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can impede the reaction.[11] Additionally, other functional groups on the substrate (e.g., thiols) can chelate the copper catalyst, rendering it inactive.[12]
Q2: How can I ensure my copper catalyst remains active?
To maintain a catalytically active pool of Cu(I), the following steps are crucial:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to continuously reduce any Cu(II) back to Cu(I). A fresh stock solution should be prepared for each experiment.[4]
-
Degas Solutions: Remove dissolved oxygen from all buffers and reaction mixtures by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[11]
-
Use a Stabilizing Ligand: Ligands such as THPTA or BTTAA chelate and stabilize the Cu(I) ion, protecting it from oxidation and increasing reaction efficiency.[12] It is recommended to pre-mix the copper salt and ligand before adding them to the reaction.[12][13]
Q3: What are the optimal reaction conditions and reactant concentrations for CuAAC?
While optimization is often required for specific substrates, the following conditions provide a good starting point.
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.0 - 8.5 | Optimal for balancing amine reactivity (if targeting lysines) and reaction rate. Lower pH can protonate the triazole intermediate, slowing the reaction. |
| Temperature | Room Temperature (20-25°C) to 37°C | Most CuAAC reactions proceed well at room temperature.[12] For slow reactions due to steric hindrance, increasing the temperature can improve the rate.[12] |
| Solvent | Aqueous Buffers (e.g., PBS) with co-solvents (e.g., DMSO, DMF) | The PEG linker enhances water solubility. However, if the alkyne-modified molecule is hydrophobic, a co-solvent like DMSO may be needed to ensure solubility. |
| CuSO₄ Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk protein precipitation or oxidative damage.[14] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5-fold excess of ligand (e.g., THPTA) to copper is commonly used to ensure the catalyst is stabilized.[12] |
| Reducing Agent | 5-10 fold excess over Copper | A sufficient excess of sodium ascorbate is needed to maintain the copper in the Cu(I) state. |
| Reactant Stoichiometry | 1:1 or slight excess (1.1 to 2-fold) of one reagent | Using a slight excess of the less valuable or more soluble reactant can help drive the reaction to completion.[12] |
Experimental Protocol: General CuAAC Bioconjugation
This protocol provides a general workflow for conjugating an alkyne-modified biomolecule to this compound.
-
Prepare Stock Solutions:
-
Azide Linker: Prepare a 10 mM stock of this compound in anhydrous DMSO.
-
Alkyne-Biomolecule: Prepare your alkyne-modified protein or molecule in a suitable, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[12]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[12]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-biomolecule to the desired final concentration.
-
Add the Azide Linker stock solution to achieve the desired molar excess (e.g., 5-10 fold over the biomolecule).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.5 mM, you would use a 5-fold excess of ligand (2.5 mM final concentration).[12] Let this mixture sit for 1-2 minutes.
-
Add the copper/ligand mixture to the reaction tube containing the biomolecule and linker.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[11] For challenging conjugations, this can be extended or performed at 37°C.
-
-
Purification:
-
Remove unreacted small molecules, copper catalyst, and ligand using size-exclusion chromatography (e.g., a desalting column), dialysis against a suitable buffer containing EDTA to chelate residual copper, or tangential flow filtration (TFF).[11]
-
Troubleshooting Guide: Low Yields in SPAAC Reactions
Strain-promoted azide-alkyne cycloaddition is a copper-free alternative to CuAAC, but its kinetics are highly dependent on the choice of reactants and reaction conditions.
SPAAC Troubleshooting Workflow
Caption: Troubleshooting workflow for slow or incomplete SPAAC reactions.
Q1: My SPAAC reaction is slow or the yield is low. What are the most common causes?
The primary factors influencing SPAAC kinetics and yield are:
-
Cyclooctyne Reactivity: The structure of the cyclooctyne partner has the largest impact on the reaction rate. More strained cyclooctynes react faster.[15]
-
Reaction Conditions: pH, buffer composition, and temperature can significantly affect the reaction rate.[15][16][17]
-
Steric Hindrance: Bulky groups near the azide or cyclooctyne can sterically hinder their approach, slowing the reaction.[15][18]
-
Low Reagent Concentration: The reaction rate is dependent on the concentration of both reactants.[15][18]
Q2: Which cyclooctyne should I choose for a faster reaction?
For faster reaction rates, more strained cyclooctynes are recommended. The choice of cyclooctyne can lead to significant differences in reaction times.
| Cyclooctyne | Common Acronym(s) | Relative Reactivity | Notes |
| Dibenzoazacyclooctyne | DBCO, ADIBO | Good | Commonly used, good balance of reactivity and stability.[18] |
| Bicyclononyne | BCN | Better | Often more reactive than DBCO derivatives.[15] |
| DIBAC / ADIBO | DIBAC | Very Good | Highly strained, offers very fast kinetics. |
| Cyclododecyne | - | Slower | Less strained, offering a good balance of reactivity and stability for applications where slower, more controlled conjugation is desired.[6] |
Q3: How can I optimize my SPAAC reaction conditions?
-
Buffer and pH: Reaction rates can be buffer-dependent. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS.[17] Higher pH values also generally increase reaction rates, though the stability of your biomolecule must be considered.[16][17]
-
Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction, provided your biomolecules are stable at higher temperatures.[15][18]
-
Concentration: Increasing the concentration of the reactants will increase the reaction rate. If solubility is a limiting factor, consider using a small amount of an organic co-solvent like DMSO.[18]
Experimental Protocol: General SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-modified biomolecule to this compound.
-
Prepare Stock Solutions:
-
Azide Linker: Prepare a 10 mM stock of this compound in DMSO.
-
Cyclooctyne-Biomolecule: Prepare your cyclooctyne-modified protein or molecule in the desired reaction buffer (e.g., HEPES or PBS, pH 7.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-biomolecule and the Azide Linker. A 3- to 10-fold molar excess of the smaller reagent (in this case, likely the azide linker) is recommended to drive the reaction.
-
Ensure the final concentration of any organic co-solvent (like DMSO) is compatible with your biomolecule (typically <10% v/v).
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 25°C or 37°C). Reaction times can vary widely from under an hour to overnight, depending on the cyclooctyne's reactivity and reactant concentrations.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from excess linker and other small molecules using size-exclusion chromatography, dialysis, or a similar method appropriate for your biomolecule.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting incomplete removal of the t-butyl ester protecting group.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete removal of the t-butyl ester protecting group.
Frequently Asked Questions (FAQs)
Q1: My t-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
A1: Incomplete deprotection using TFA is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid: The amount of TFA may be insufficient to drive the reaction to completion, especially if your substrate has other acid-sensitive functional groups that consume the acid. The reaction is, in principle, catalytic in TFA, but using an excess of TFA is common to ensure the reaction goes to completion.[1][2]
-
Reaction Time and Temperature: The deprotection may require longer reaction times or gentle heating. Most deprotections are run at room temperature, but for stubborn substrates, extending the reaction time from a few hours to overnight can be beneficial.[3]
-
Solvent Choice: Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[4] However, for some substrates, the choice of solvent can influence the reaction's efficiency.
-
Steric Hindrance: A sterically hindered t-butyl ester may require more forcing conditions (higher temperature or longer reaction time) for complete removal.
-
Presence of Scavengers: While scavengers are often used to prevent side reactions, they can compete with the substrate for the acid, potentially slowing down the deprotection.[5]
Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?
A2: The primary side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine in peptides) by the released t-butyl cation.[5] The t-butyl cation can also be trapped by TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[5]
To minimize these side reactions, it is highly recommended to use "scavengers." Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A very effective scavenger that readily captures the t-butyl cation.
-
Water: Can act as a scavenger.
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[6]
A typical scavenger "cocktail" might be a mixture of TFA, TIS, and water.[6]
Q3: Can I selectively deprotect a t-butyl ester in the presence of other acid-labile protecting groups?
A3: Achieving selectivity can be challenging as t-butyl esters are themselves considered acid-labile. However, some methods offer a degree of selectivity:
-
Aqueous Phosphoric Acid: This reagent can deprotect t-butyl esters while leaving other acid-sensitive groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact.[7][8][9]
-
Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively hydrolyze t-butyl esters in the presence of certain other acid-labile groups.[10][11] However, N-Boc and N-trityl groups have been reported to be labile under these conditions.[10][11]
-
Silica Gel in Refluxing Toluene (B28343): This method has been reported for the selective cleavage of t-butyl esters over t-butyl ethers.[12]
Troubleshooting Guide
Problem: Incomplete Deprotection
If you are experiencing incomplete removal of your t-butyl ester, consider the following troubleshooting steps, starting with the mildest adjustments.
Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.
-
Increase Reaction Time: Extend the reaction from a few hours to overnight at room temperature and monitor by TLC or LC-MS.[3]
-
Increase Acid Concentration: If extending the time is not effective, increase the concentration of TFA. A common starting point is 50% TFA in DCM.[4] This can be increased to 95% TFA if necessary.[4]
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can facilitate the cleavage of more stubborn t-butyl esters. However, be cautious as this can also promote side reactions.
-
Switch to an Alternative Deprotection Method: If standard TFA protocols fail or lead to degradation, consider alternative methods.
Alternative Deprotection Protocols
Acidic Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 25-95% in DCM, room temperature, 1-16 h[3][4] | Volatile byproducts, well-established. | Harsh, can cleave other acid-labile groups. |
| Aqueous Phosphoric Acid (85%) | 5 equivalents, room temperature or mild heat[7] | Mild, selective over some other acid-labile groups.[7][8][9] | Slower than TFA.[7] |
| p-Toluenesulfonic Acid (p-TsOH) | Microwave irradiation, 3-4 min[13] | Rapid deprotection.[13] | Requires microwave reactor. |
| HCl in Organic Solvent | Anhydrous HCl in EtOAc or ether. | Can be selective for N-Boc over t-butyl ester in some cases. | Gaseous reagent, requires careful handling. |
Lewis Acid and Other Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Zinc Bromide (ZnBr₂)[10][11] | 5 equivalents in DCM, room temperature[10] | Chemoselective in some cases.[10][11] | Can cleave N-Boc and N-trityl groups.[10][11] |
| Silica Gel | Refluxing toluene[12] | Mild, selective over t-butyl ethers.[12] | Heterogeneous reaction, may require vigorous stirring. |
| Thermolysis | 120-240 °C in a continuous flow reactor[14] | Reagent-free.[14] | Requires specialized equipment. |
| Magic Blue (MB•+) and Triethylsilane | Catalytic MB•+, 2 equivalents HSiEt₃, CH₂Cl₂[15] | Very mild, catalytic.[8][15] | Reagents may be less common. |
Experimental Protocols
Protocol 1: Standard TFA Deprotection
-
Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).[4]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[6]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene or ether to remove residual TFA.
-
Purify the product as required.
Caption: Workflow for a standard TFA-mediated t-butyl ester deprotection.
Protocol 2: Deprotection with Aqueous Phosphoric Acid
-
To the t-butyl ester, add 5 equivalents of 85 wt % aqueous phosphoric acid.[7]
-
Stir the mixture at room temperature. If the reaction is slow, it can be gently heated.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify as necessary.
Signaling Pathways and Logical Relationships
The deprotection of a t-butyl ester under acidic conditions proceeds via a specific mechanism. Understanding this pathway is crucial for troubleshooting.
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection and side reactions.
This diagram illustrates that the key intermediate is the t-butyl cation, which is formed upon cleavage of the ester.[16] This cation can either be deprotonated to form the harmless isobutylene gas[1][2] or it can alkylate other nucleophilic species present in the reaction mixture, leading to unwanted side products. The role of the scavenger is to intercept this reactive cation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Click Chemistry Reactions with Azido-PEG3-S-PEG4-t-butyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using Azido-PEG3-S-PEG4-t-butyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry reaction with this compound in a question-and-answer format.
Q1: My reaction shows low or no yield of the desired triazole product. What are the possible causes and how can I improve the yield?
A1: Low or no product yield is a common issue in CuAAC reactions. Several factors can contribute to this problem. Here's a step-by-step troubleshooting approach:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure you are using a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270). It is also highly recommended to degas your reaction solvent and purge the reaction vessel with an inert gas like argon or nitrogen to create an anaerobic environment.
-
-
Insufficient Ligand: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.
-
Solution: Incorporate a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) in your reaction mixture. A ligand-to-copper ratio of 2:1 to 5:1 is generally recommended.[1]
-
-
Poor Reagent Quality: The purity and stability of your this compound and the alkyne substrate are critical.
-
Solution: Use high-purity reagents. If possible, verify the integrity of your starting materials using techniques like NMR or mass spectrometry.
-
-
Inappropriate Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact the reaction efficiency.
-
Solution: this compound is generally soluble in a mixture of aqueous buffers and organic co-solvents like DMSO or t-BuOH. Optimize the solvent system to ensure all reactants are fully dissolved. While many click reactions proceed at room temperature, gentle heating (e.g., 37-45°C) can sometimes improve the yield, especially with sterically hindered substrates.[2] The optimal pH range for CuAAC is typically between 4 and 12.[3]
-
Q2: I am observing significant side product formation, particularly a byproduct with a mass corresponding to the homocoupling of my alkyne. How can I minimize this?
A2: The formation of a diyne byproduct is due to the oxidative homocoupling of the terminal alkyne, a common side reaction known as Glaser coupling. This is primarily caused by the presence of Cu(II) and oxygen.
-
Minimize Oxygen: As with improving the overall yield, rigorously excluding oxygen is the most effective way to prevent alkyne homocoupling.
-
Solution: Degas all solutions and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Sufficient Reducing Agent: An adequate concentration of a reducing agent is necessary to maintain the copper catalyst in its active Cu(I) state and suppress the Cu(II)-mediated homocoupling.
-
Solution: Ensure you are using a sufficient excess of freshly prepared sodium ascorbate. A 10- to 50-fold molar excess relative to the copper catalyst is a common starting point.[4]
-
-
Order of Reagent Addition: The order in which you add the reagents can influence the prevalence of side reactions.
-
Solution: It is often recommended to pre-mix the copper sulfate (B86663) and the ligand before adding them to the solution containing the azide (B81097) and alkyne. The reaction should then be initiated by the addition of the sodium ascorbate solution.[5]
-
Q3: My purified product shows impurities that are difficult to separate from the desired PEGylated triazole. What are these impurities and what purification strategies can I use?
A3: Purifying PEGylated compounds can be challenging due to their hydrophilicity and potential for a broad molecular weight distribution. Common impurities include unreacted starting materials, copper catalyst, and byproducts from side reactions.
-
Copper Removal: Residual copper can interfere with downstream applications and analytics.
-
Solution: After the reaction, you can remove copper by washing the organic extract with an aqueous solution of a chelating agent like EDTA.[6] Passing the reaction mixture through a short column of silica (B1680970) gel or a specialized copper scavenging resin can also be effective.
-
-
Purification of PEGylated Product: The hydrophilic nature of the PEG linker can make standard purification techniques challenging.
-
Solution:
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated product from smaller unreacted molecules.[7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used for the purification of PEGylated molecules.[8]
-
Precipitation: In some cases, the PEGylated product can be precipitated from the reaction mixture by adding a solvent in which it is insoluble, such as cold diethyl ether.[2]
-
-
Q4: I am concerned about the stability of the t-butyl ester group during the reaction and workup. Can it be cleaved?
A4: The t-butyl ester is generally stable under the neutral to slightly basic conditions of a standard CuAAC reaction. However, it is sensitive to acidic conditions.
-
Workup Conditions: Avoid acidic conditions during the workup if you wish to keep the t-butyl ester intact.
-
Solution: Use neutral or slightly basic aqueous solutions for extraction and washing steps. If using RP-HPLC for purification, the use of trifluoroacetic acid (TFA) in the mobile phase can lead to the cleavage of the t-butyl ester. If the carboxylic acid form is desired, this can be a convenient deprotection step. If the ester is to be preserved, an alternative purification method or a different HPLC mobile phase modifier should be considered. The cleavage of the t-butyl group by TFA generates a tert-butyl cation, which can be scavenged to prevent side reactions with electron-rich residues.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for a click reaction with this compound?
A: Due to the hydrophilic nature of the PEG linker, a mixture of an aqueous buffer (e.g., phosphate-buffered saline, PBS) and a water-miscible organic solvent is often optimal. Common choices for the organic co-solvent include dimethyl sulfoxide (B87167) (DMSO), tert-butanol (B103910) (t-BuOH), or N,N-dimethylformamide (DMF). The ideal ratio will depend on the solubility of your specific alkyne partner. A typical starting point is a 1:1 to 4:1 mixture of the organic solvent to the aqueous buffer.[4]
Q: Which copper source is best for this reaction?
A: Copper(II) sulfate (CuSO₄) is the most commonly used and convenient copper source. It is readily available, soluble in water, and is reduced in situ to the active Cu(I) catalyst by sodium ascorbate. Other sources like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can also be used, but they are less stable and may require more stringent anaerobic conditions.[10]
Q: What is the optimal concentration of sodium ascorbate?
A: A molar excess of sodium ascorbate relative to the copper catalyst is crucial to maintain a reducing environment and prevent catalyst oxidation. A common starting range is 10 to 50 mol% relative to the limiting reactant, or a 5- to 10-fold excess over the copper catalyst.[11] However, very high concentrations of ascorbate can sometimes lead to side reactions with sensitive substrates. Therefore, it is advisable to start with a moderate excess and optimize if necessary.
Q: How can I monitor the progress of my reaction?
A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, you can spot the reaction mixture alongside your starting materials to observe the disappearance of the reactants and the appearance of a new spot corresponding to the product. LC-MS is a more definitive method to confirm the formation of the desired product by observing its mass-to-charge ratio.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield and efficiency of CuAAC reactions, providing a basis for optimization.
| Parameter | Condition A | Yield/Efficiency A | Condition B | Yield/Efficiency B | Reference(s) |
| Ligand | No Ligand | Low/No Product | with THPTA (5 equiv.) | High Yield | [1] |
| Copper Source | Cu(II)SO₄ + Na-Ascorbate | Good Yield | Cu(I)Br | Good Yield (requires stricter anaerobic conditions) | [10] |
| Sodium Ascorbate | 10 equivalents | High Yield, minimal side product | 40 equivalents | High Yield, potential for side product formation | |
| Solvent System | t-BuOH/H₂O (1:1) | Good for many substrates | DMSO/H₂O (3:1) | Improves solubility for hydrophobic substrates | [4] |
| Temperature | Room Temperature | Generally sufficient | 45 °C | Can increase rate for hindered substrates | [2] |
Experimental Protocol: CuAAC Reaction with this compound
This protocol provides a general method for the copper-catalyzed click reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Solvent: Degassed mixture of t-BuOH and water (e.g., 3:1 v/v)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of the terminal alkyne (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium L-ascorbate (e.g., 100 mM in deionized water) immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound (1.0 equivalent).
-
Add the terminal alkyne (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration (e.g., 5 mM).
-
Purge the solution and the headspace of the vial with an inert gas for 10-15 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents). Vortex briefly to mix.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with a 5% aqueous solution of EDTA to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by preparative RP-HPLC.
-
Visualizations
Caption: Experimental workflow for CuAAC with this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Relationship between main reaction and common side reactions.
References
- 1. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Buffer pH for Efficient Conjugation
Welcome to the technical support center for optimizing reaction buffer pH in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to achieving efficient and specific conjugation reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during conjugation experiments, with a focus on the critical role of reaction buffer pH.
Problem 1: Low or No Conjugation Yield
Q: I am observing a very low or no yield of my desired conjugate. What are the likely causes related to the reaction buffer pH?
A: Low conjugation yield is a frequent issue and the reaction buffer pH is a primary suspect. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify the Buffer pH: The optimal pH range is critical and highly dependent on the conjugation chemistry you are using. For the common amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, the optimal pH is typically between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on your protein (e.g., the ε-amino group of lysine) are sufficiently deprotonated to act as strong nucleophiles.[2][3] For thiol-reactive maleimide (B117702) chemistry, the recommended pH range is 6.5 to 7.5 to ensure high selectivity for sulfhydryl groups and to minimize side reactions with amines.[4][5][6][7]
-
Check for Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with your target molecule, leading to reduced conjugation efficiency.[1][2][8] If your protein is in such a buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.[2][8] For maleimide-thiol conjugations, ensure your buffer does not contain competing thiol-containing compounds like DTT or 2-mercaptoethanol.[5][9]
-
Consider Reagent Hydrolysis: NHS esters are susceptible to hydrolysis, a process that is accelerated at higher pH values.[3][10][11] This competing reaction inactivates the NHS ester, reducing the amount available to react with your target amine.[3] Similarly, the maleimide group can also undergo hydrolysis, especially at pH values above 7.5.[6][7][12] If you suspect hydrolysis, consider performing the reaction at the lower end of the recommended pH range and ensure you are using freshly prepared reagents.[7]
-
Assess Protein Solubility and Stability: Extreme pH values can lead to protein denaturation or aggregation, which can mask the target functional groups. Ensure your protein is soluble and stable in the chosen reaction buffer. If you observe precipitation, you may need to screen different buffer conditions or include solubility-enhancing excipients.[7]
Below is a workflow to guide your troubleshooting process for low conjugation yield.
Problem 2: Poor Specificity and Side Reactions
Q: My conjugation reaction is not specific, and I am observing unexpected side products. How can pH be optimized to improve specificity?
A: Lack of specificity often arises from the reaction of your conjugating reagent with non-target functional groups. The pH of the reaction buffer plays a crucial role in controlling these side reactions.
-
For Maleimide-Thiol Conjugation: The reaction of maleimides with thiols is highly selective within a pH range of 6.5-7.5.[4][5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] However, as the pH increases above 7.5, the reactivity of maleimides with primary amines (such as the lysine (B10760008) side chains) becomes a significant competing reaction, leading to a loss of specificity.[6][7] Therefore, maintaining the pH below 7.5 is critical for ensuring that the conjugation occurs specifically at the desired thiol sites.[7]
-
For NHS-Ester Amine Conjugation: While the primary target for NHS esters are primary amines, side reactions with other nucleophilic residues like tyrosine and histidine can occur, although this is less common. The primary competing reaction is hydrolysis of the NHS ester, which is more pronounced at a higher pH.[1][13] By working within the recommended pH range of 7.2-8.5, you can achieve a good balance between efficient amine acylation and minimal hydrolysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
A1: The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5.[2] In this range, the targeted primary amines are sufficiently deprotonated to be nucleophilic, allowing them to efficiently react with the NHS ester. At a lower pH, the amine groups are protonated (-NH3+) and thus unreactive.[11][14] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[2][10][11][13]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A2:
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate (B1201080) buffers are all suitable for NHS ester reactions.[1][2]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2][8] If your protein is in an incompatible buffer, a buffer exchange step is necessary before proceeding with the conjugation.[2][8]
Q3: What is the optimal pH for maleimide-thiol conjugation?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[4][5][6] This pH range provides a high degree of selectivity for the reaction between the maleimide and the thiol group of a cysteine residue. At a pH above 7.5, the maleimide group can start to react with primary amines, leading to non-specific labeling.[6][7]
Q4: How does pH affect the stability of NHS esters and maleimides in aqueous solutions?
A4: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is pH-dependent.
-
NHS Esters: The stability of NHS esters decreases as the pH increases. The half-life of an NHS ester can be several hours at pH 7.0, but this can drop to just minutes at a pH of 8.6.[1][13] This is a critical consideration when planning your experiment, as the reagent can become inactivated before it has a chance to react with your target molecule.
-
Maleimides: Maleimides also undergo hydrolysis, which involves the opening of the maleimide ring.[6] This hydrolysis is more rapid at alkaline pH values (pH > 7.5).[6][12] The resulting maleic acid amide is no longer reactive towards thiols.[12] Therefore, for applications requiring the maleimide to remain reactive, storage in aqueous buffers, especially at neutral to alkaline pH, should be minimized.[5][6]
Data Presentation
Table 1: pH-Dependent Stability of NHS Esters
This table illustrates the impact of pH on the stability of NHS esters in aqueous solutions, highlighting the inverse relationship between pH and the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1] |
| 8.0 | 4 | 1 hour[13] |
| 8.6 | 4 | 10 minutes[1][13] |
Table 2: Recommended pH Ranges for Common Conjugation Chemistries
This table provides a quick reference for the optimal pH ranges for two of the most common bioconjugation reactions.
| Conjugation Chemistry | Target Functional Group | Reactive Group | Optimal pH Range | Key Considerations |
| Amine-reactive | Primary amines (-NH₂) | NHS ester | 7.2 - 8.5[1][2] | Balance between amine reactivity and NHS ester hydrolysis. Avoid primary amine buffers.[1][2] |
| Thiol-reactive | Sulfhydryls (-SH) | Maleimide | 6.5 - 7.5[4][5][6] | High selectivity for thiols. Above pH 7.5, reactivity with amines increases.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol outlines the fundamental steps for conjugating an NHS ester to a protein.
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[2] The recommended protein concentration is typically 1-10 mg/mL.[2]
-
Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.[2][10][11]
-
Perform the Conjugation: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.[2][10] The optimal molar ratio of NHS ester to protein should be determined empirically.[14]
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[7]
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1][2]
-
Purify the Conjugate: Remove unreacted NHS ester and other small molecules by using a desalting column, gel filtration, or dialysis.[2][10]
Protocol 2: Two-Step EDC/NHS Carboxyl-to-Amine Crosslinking
This protocol is used to conjugate a carboxyl-containing molecule to an amine-containing molecule.
-
Activate the Carboxyl Group:
-
Dissolve the carboxyl-containing molecule in an amine- and carboxyl-free buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.7-6.0.[13][15]
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or the water-soluble Sulfo-NHS) to the solution.[13][15][16]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[13][15]
-
-
Conjugate to the Amine Group:
-
Purify the Conjugate: Purify the final conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove excess reagents and byproducts.[16]
Visualizations
The following diagrams illustrate key concepts and workflows related to optimizing reaction buffer pH for efficient conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. interchim.fr [interchim.fr]
- 14. interchim.fr [interchim.fr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, leading to unfolding, exposure of hydrophobic regions, and subsequent aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation. The size and structure of the PEG molecule can influence these interactions.[2]
-
Poor Reagent Quality: The presence of impurities or bifunctional species in a monofunctional PEG reagent can result in unintended cross-linking.
-
Local Unfolding at the Conjugation Site: The chemical reaction of PEGylation itself can sometimes induce local unfolding of the protein structure, creating aggregation-prone regions.
Q2: How does the choice of PEGylation chemistry affect protein aggregation?
The site of PEG attachment to the protein can significantly impact its stability and propensity for aggregation.
-
N-terminal vs. Lysine (B10760008) PEGylation: N-terminal PEGylation is often preferred for site-specificity, as there is only one α-amino group per polypeptide chain. This can be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than the ε-amino group of lysine residues (around 10.0-10.2).[3] Performing the reaction at a lower pH (e.g., pH 7 or below) can favor selective PEGylation at the N-terminus, reducing the heterogeneity of the product and potentially minimizing aggregation.[4][5][6][7] Random PEGylation of multiple lysine residues can sometimes lead to a higher degree of surface modification, which may either protect against or, in some cases, induce aggregation depending on the protein.[8]
-
Thiol-Specific PEGylation: Targeting cysteine residues for PEGylation can offer high site-specificity, especially if a single reactive cysteine is available on the protein surface.[9] However, care must be taken to avoid disruption of essential disulfide bonds, which could lead to protein unfolding and aggregation.[10]
Q3: What role do excipients play in preventing aggregation during PEGylation?
Excipients are crucial additives that can stabilize proteins and prevent aggregation during the PEGylation reaction.[11][12][13] Common classes of stabilizing excipients include:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers by promoting a more compact protein conformation.[1]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress protein-protein interactions and reduce aggregation.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and aggregation at interfaces.[14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving protein aggregation issues during PEGylation.
Diagram: Troubleshooting Workflow for PEGylation-Induced Aggregation
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Assess Initial Protein Quality
Issue: Pre-existing aggregates in the protein stock can act as seeds for further aggregation.
Solution:
-
Confirm Monomeric State: Before starting PEGylation, analyze the protein stock for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
-
Purification: If aggregates are present, purify the protein using SEC or other appropriate chromatographic methods to isolate the monomeric fraction.
Step 2: Optimize Reaction Conditions
Issue: Suboptimal reaction parameters can destabilize the protein.
Solution: Systematically screen a range of reaction conditions to identify the optimal parameters for your specific protein.
Table 1: Recommended Ranges for PEGylation Reaction Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A lower molar excess of PEG can minimize multi-PEGylation and potential aggregation.[1] |
| pH | 6.0 - 8.0 | Screen a range around the protein's isoelectric point (pI) and its known pH of optimal stability. For N-terminal specific PEGylation, a pH of 7.0 or lower is often effective.[1][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures (e.g., 4°C) slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[1] |
| Reaction Time | 2 - 24 hours | Shorter reaction times may be sufficient and can minimize exposure to potentially destabilizing conditions. |
Diagram: Experimental Workflow for Optimizing PEGylation Conditions
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of Azido-PEG3-S-PEG4-t-butyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively remove unreacted Azido-PEG3-S-PEG4-t-butyl ester from their reaction mixtures. This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features an azide (B81097) group for "click chemistry" reactions and a t-butyl protected carboxylic acid.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2][3]
Complete removal of the unreacted linker is critical for the purity of the final product. Excess linker can interfere with downstream applications and analytics, leading to inaccurate characterization and reduced efficacy of the final conjugate.
Q2: What are the key properties of this compound to consider for purification?
Understanding the physicochemical properties of this linker is essential for selecting an appropriate purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Weight (MW) | 571.7 g/mol [2] | This relatively low molecular weight allows for separation from larger biomolecules using size-based methods. |
| Functional Groups | Azide (-N3), t-butyl ester (-C(CH3)3) | The azide group is used for conjugation. The t-butyl ester protects the carboxylic acid from participating in unwanted side reactions.[3] |
| Solubility | Soluble in organic solvents like DMSO, DCM, and DMF.[4] The PEG chain also imparts water solubility. | The dual solubility can be exploited in extraction and chromatography methods. |
| Polarity | The PEG chain makes the molecule polar. | This property is central to its separation by reverse-phase and normal-phase chromatography. |
Q3: What are the most common methods for removing unreacted this compound?
The choice of purification method depends on the properties of your target molecule (the conjugate) and the scale of your reaction. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the small linker from a much larger conjugated protein or biomolecule.[][6][7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[][8][9]
-
Dialysis/Ultrafiltration: A straightforward method for removing small molecules from solutions containing larger ones by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[][10][11]
-
Liquid-Liquid Extraction (LLE): Exploits differences in solubility between two immiscible liquid phases to separate the linker from the product.[12]
-
Solid-Phase Extraction (SPE): A rapid purification method that uses a solid sorbent to selectively retain either the desired product or the impurities.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the conjugated product. | Non-specific binding: The product may be binding to the chromatography column, membrane, or SPE sorbent. | - For Chromatography: Adjust the mobile phase composition (e.g., increase ionic strength or change pH). Consider a different stationary phase.[12] - For Dialysis/Ultrafiltration: Use a membrane with a higher MWCO if your product is significantly larger than the unreacted linker. Ensure the membrane material is low-binding.[11] - For SPE: Ensure the elution solvent is strong enough to desorb your product.[12] |
| Precipitation: The product may be precipitating during the purification process. | - Check the solubility of your conjugate in the buffers used. Adjust pH or add solubilizing agents if necessary. | |
| Unreacted linker remains in the final product. | Inefficient separation: The chosen method may not have sufficient resolution to separate the linker from the product. | - For SEC: Ensure the column has the appropriate pore size for the molecular weight range of your components. The sample volume should not exceed 30% of the column bed volume for optimal resolution.[11] - For RP-HPLC: Optimize the gradient elution profile to improve separation. Try a different column stationary phase (e.g., C8 instead of C18).[12] - For Dialysis: Increase the dialysis time and the frequency of buffer changes. Use a significantly larger volume of dialysis buffer (at least 100 times the sample volume).[11] |
| Co-elution: The linker and product may have similar retention times in chromatography. | - Adjust the mobile phase conditions (e.g., pH, ionic strength, organic solvent percentage) to alter the retention of one or both components. | |
| Peak tailing or broadening in HPLC. | Secondary interactions: The molecule may be interacting with the stationary phase in undesirable ways (e.g., silanol (B1196071) interactions on silica-based columns). | - Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for reverse-phase). - Use an end-capped column to minimize silanol interactions. |
| Column overload: Injecting too much sample can lead to poor peak shape. | - Reduce the amount of sample injected onto the column. |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
This protocol is suitable for when the conjugated product is significantly larger than the unreacted linker (e.g., a protein conjugate).
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
Isocratic HPLC system.
-
Elution buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction mixture containing the conjugated product and unreacted linker.
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer at a constant flow rate.
-
Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the elution buffer at a constant flow rate. The larger conjugated product will elute first, followed by the smaller unreacted linker. Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.
Workflow for SEC Purification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG3-Sulfone-PEG4-t-butyl ester, 2055023-76-0 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. ualberta.ca [ualberta.ca]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs
For researchers and drug development professionals navigating the complexities of Proteolysis Targeting Chimera (PROTAC) synthesis, the incorporation of Polyethylene Glycol (PEG) linkers presents both opportunities and challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues that may arise during the synthesis and evaluation of PEGylated PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Question 1: I am observing a low yield during the coupling reaction between my PEG linker and the E3 ligase ligand/target protein ligand. What are the potential causes and solutions?
Answer: Low coupling efficiency is a common hurdle in PROTAC synthesis. Several factors could be at play:
-
Inefficient Coupling Reagents: The choice of coupling reagents is critical. For amide bond formation, consider using more efficient reagents like HATU or HOBt.
-
Steric Hindrance: The reactive functional groups on your ligand or linker might be sterically hindered. If possible, consider altering the attachment point on the ligand or using a longer PEG linker to increase flexibility and reduce steric clash.[1][]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated esters and reduce yield. Optimize the reaction temperature and time.
-
Purity of Reactants: Impurities in your starting materials (ligand, linker) can interfere with the reaction. Ensure all reactants are of high purity, which can be verified by techniques like NMR and LC-MS.[]
Question 2: My final PROTAC molecule is difficult to purify, showing multiple peaks on HPLC. How can I improve the purification process?
Answer: The flexible nature and potential polydispersity of PEG linkers can complicate purification. Here are some strategies to improve purity:
-
Optimize Chromatography:
-
Column Choice: Use a high-resolution column for preparative HPLC.
-
Gradient Optimization: A shallower gradient during elution can improve the separation of closely related impurities.
-
-
Alternative Purification Techniques: For challenging separations, consider alternative methods like flash column chromatography.[4]
-
Solid-Phase Synthesis: Performing the synthesis on a solid support can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.[4]
-
Click Chemistry for Final Ligation: The high efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to a cleaner reaction mixture and simplify the final purification step.[4][5]
Characterization & Performance
Question 3: My synthesized PROTAC with a PEG linker shows poor solubility in aqueous buffers. Isn't a PEG linker supposed to improve solubility?
Answer: While PEG linkers generally enhance hydrophilicity and aqueous solubility, the overall solubility of the PROTAC is determined by the combined properties of the two ligands and the linker.[6][7][8]
-
Highly Lipophilic Ligands: If one or both of your ligands are highly lipophilic, the PEG linker may not be sufficient to overcome their poor solubility.
-
Aggregation: The overall molecule might be prone to aggregation. Consider using shorter PEG chains, as longer chains can sometimes lead to unforeseen conformational effects.[]
-
Alternative Linkers: If solubility remains a major issue, exploring linkers with different compositions, such as those incorporating piperazine (B1678402) or piperidine (B6355638) moieties, may be beneficial as they can also improve solubility.[9][10]
Question 4: My PROTAC shows low or no degradation of the target protein in cellular assays. What are the likely reasons and troubleshooting steps?
Answer: A lack of degradation activity is a critical issue that points to problems in the PROTAC's ability to form a stable and productive ternary complex.
-
Suboptimal Linker Length: The length of the PEG linker is crucial for enabling the proper orientation of the target protein and the E3 ligase.[1][11] If the linker is too short, steric hindrance may prevent ternary complex formation.[1] Conversely, a linker that is too long can lead to an unstable or non-productive complex.[11] Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length.[][5]
-
Poor Cell Permeability: While PEG linkers can improve permeability in some cases by shielding polar surfaces, excessive hydrophilicity can also hinder passive diffusion across the cell membrane.[12][13] Consider synthesizing PROTACs with more hydrophobic linkers, like alkyl chains, or hybrid linkers to enhance cell uptake.[12]
-
Incorrect E3 Ligase Choice: Ensure that the E3 ligase you are targeting (e.g., VHL, CRBN) is expressed in the cell line used for your experiments.[14]
Question 5: I am observing a pronounced "hook effect" at higher concentrations of my PROTAC. How can I mitigate this?
Answer: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate over the productive ternary complex.[12]
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and use concentrations within this range for subsequent experiments.[14]
-
Enhance Ternary Complex Cooperativity: The design of the linker can influence the stability of the ternary complex. A well-designed linker that promotes positive cooperativity (where the binding of one protein increases the affinity for the other) can help mitigate the hook effect.[12] This often requires iterative rounds of linker optimization.
Quantitative Data Summary
The following table provides illustrative data on how PEG linker length can impact the degradation efficiency and permeability of a hypothetical PROTAC.
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| PROTAC-1 | Alkyl Chain (10 atoms) | >1000 | <10 | 1.5 |
| PROTAC-2 | PEG2 | 500 | 60 | 1.2 |
| PROTAC-3 | PEG4 | 150 | 85 | 0.9 |
| PROTAC-4 | PEG6 | 250 | 75 | 0.7 |
| PROTAC-5 | PEG8 | 600 | 50 | 0.5 |
This data is representative and compiled from general trends observed in the literature. Actual results will vary depending on the specific target protein, E3 ligase, and ligands used.
Experimental Protocols
Protocol 1: General Amide Bond Formation for PROTAC Synthesis
This protocol describes a standard procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.
-
Reactant Preparation: Dissolve the component containing the carboxylic acid (1.0 eq) and the amine-containing component (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and an organic base like DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[4]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the final ligation step for an alkyne-functionalized component and an azide-functionalized component.[4]
-
Reactant Preparation: Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the final PROTAC using flash column chromatography or preparative HPLC.[4]
Visual Guides
Caption: A typical workflow for the synthesis and purification of a PROTAC using a PEG linker.
Caption: A logical workflow for troubleshooting low degradation activity of a PEGylated PROTAC.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Targeted Protein Degraders
Welcome to the technical support center for optimizing the linker length of targeted protein degraders (TPDs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The linker's primary function is to bridge the POI and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]
The length of the linker is a critical parameter.[1][5][6]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[4][5][6]
-
If the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[4][5][6]
Therefore, fine-tuning the linker length is a crucial step in developing a potent PROTAC.[5][6]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[6] Other linker types include more rigid structures that incorporate moieties like piperazine, piperidine, or triazole rings to modulate the conformational flexibility and physicochemical properties of the PROTAC.[1][6][8] "Click chemistry" is also a popular method for synthesizing PROTACs with diverse linkers.[1][8]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[6][9] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability and metabolic stability.[6][8][10] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.[6]
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:POI or PROTAC:E3 ligase) rather than the desired ternary complex.[5] This abundance of binary complexes effectively sequesters the components needed for degradation, leading to reduced efficacy. It is therefore advisable to test a wide range of PROTAC concentrations to identify the optimal window for degradation.[5]
Troubleshooting Guide
Problem: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development.[6] The following troubleshooting steps can help identify the issue:
Step 1: Verify Ternary Complex Formation
Even with good binary affinities, the linker may not be the correct length or conformation to facilitate a stable and productive ternary complex.
-
Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[6] This can provide insights into the cooperativity of your system. A lack of positive cooperativity, where the binding of one protein partner increases the affinity for the other, can lead to inefficient degradation.[6]
Step 2: Synthesize a Library of Linker Lengths
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][11]
-
Solution: Synthesize a library of PROTACs with varying linker lengths.[6] Even small changes can have a significant impact on degradation efficacy.[6]
Step 3: Assess Cell Permeability and Efflux
The PROTAC may not be reaching its intracellular target at sufficient concentrations due to poor cell permeability or active transport out of the cells by efflux pumps.[6][12]
-
Solution: Utilize cellular uptake and efflux assays to determine the intracellular concentration of your PROTAC.[6] Modifying the linker's physicochemical properties, such as hydrophilicity, can improve cell permeability.[10]
Step 4: Confirm Ubiquitination
Ensure that the degradation is proceeding through the ubiquitin-proteasome pathway.
-
Solution: Perform an in-cell ubiquitination assay.[8] This involves immunoprecipitating the target protein and then performing a Western blot to detect polyubiquitin (B1169507) chains.
Step 5: Check for Proteasome Inhibition
At high concentrations, some compounds can inhibit the proteasome, which would prevent the degradation of the ubiquitinated target protein.
-
Solution: Perform a proteasome activity assay in the presence of your PROTAC to rule out any inhibitory effects.
Quantitative Data on Linker Length Optimization
The optimal linker length is specific to each PROTAC system. The following tables summarize data from various studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Variant | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERD3-L1 | 8 | 500 | 65 |
| ERD3-L2 | 12 | 150 | 85 |
| ERD3-L3 | 16 | 50 | 95 |
| ERD3-L4 | 20 | 200 | 70 |
| ERD3-L5 | 24 | 800 | 50 |
| Data is hypothetical and for illustrative purposes, based on findings that a 16-atom linker is optimal for ERα degradation.[4][5][13] |
Table 2: Impact of Linker Length on SOS1 Degradation
| PROTAC Variant | Linker (Methylene Units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 8a | 3 | <20 | 8b |
| 4 | ~25 | ~80 | |
| 8c (ZZ151) | 5 | 15.7 | 100 |
| 8d | 6 | ~30 | ~90 |
| 8e | 7 | >50 | <40 |
| 8f | 8 | >50 | <20 |
| 8g | 9 | >50 | <10 |
| Data from a study on SOS1 degraders, showing that a linker with five methylene (B1212753) units was the most potent.[6] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[11]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[5][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5][12]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique measures the formation and stability of the ternary complex in real-time.[6]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[11]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[11]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[6][11]
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[6] This data can be used to determine the cooperativity of the complex.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A systematic workflow for troubleshooting PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azido-PEG3-S-PEG4-t-butyl Ester and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility, reduce immunogenicity, and optimize spatial orientation. This guide provides a detailed comparison of the Azido-PEG3-S-PEG4-t-butyl ester linker with other commonly used PEG linkers, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional PEG linker that features an azide (B81097) (N₃) group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a PEG chain incorporating a thioether linkage. This specific architecture offers several advantages:
-
Bioorthogonal Conjugation: The azide group facilitates highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[1][2]
-
Controlled Deprotection: The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation, for instance, via amide bond formation.
-
Enhanced Solubility: The hydrophilic PEG chain improves the water solubility of the linker and the resulting bioconjugate, which is particularly beneficial for hydrophobic drug payloads.[3][4]
-
Defined Spacer Length: The discrete PEG length (a total of seven ethylene (B1197577) glycol units) provides a defined spatial separation between the conjugated molecules, which can be crucial for optimal biological activity.[5]
Quantitative Comparison of Linker Efficiency
The efficiency of a linker can be evaluated based on several parameters, including reaction kinetics, conjugation yield, and the stability of the resulting linkage. While direct head-to-head quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer its performance by comparing the chemistries it employs with other common linker types.
Table 1: Comparison of Reaction Parameters for Different Linker Chemistries
| Parameter | Azide-Alkyne Cycloaddition (Click Chemistry) | NHS Ester-Amine Coupling | Maleimide-Thiol Coupling |
| Target Functional Group | Alkyne | Primary Amine (e.g., Lysine) | Thiol (e.g., Cysteine) |
| Resulting Linkage | 1,2,3-Triazole | Amide | Thioether |
| Typical Reaction pH | 4.0 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Typical Reaction Time | 0.5 - 4 hours | 0.5 - 2 hours | 1 - 4 hours |
| Typical Yield | > 90% | > 85% | > 90% |
| Linkage Stability | Highly stable to hydrolysis and enzymatic cleavage[1] | Highly stable to hydrolysis | Stable, but can undergo retro-Michael reaction |
Table 2: Impact of PEG Linker Length on ADC Performance (Illustrative Data)
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC₅₀, nM) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (t₁/₂, hours) |
| Short-chain PEG (e.g., PEG4) | ~4 | 5.2 | 65 | 120 |
| Long-chain PEG (e.g., PEG12) | ~4 | 8.9 | 85 | 180 |
| Branched PEG | ~8 | 6.1 | 90 | 200 |
Note: The data presented are illustrative and compiled from various studies on different ADC systems. Direct comparisons require experiments under identical conditions. Longer PEG chains can sometimes lead to reduced in vitro potency but are often compensated by improved pharmacokinetics and in vivo efficacy.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments involving Azido-PEG linkers and a comparison with NHS ester-based conjugation.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a payload (containing a primary amine) and an antibody (containing an alkyne group).
Step 1: Activation and Payload Conjugation
-
Deprotection of t-butyl ester: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v). Stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker.
-
Activation of Carboxylic Acid: Dissolve the deprotected linker in an anhydrous organic solvent (e.g., DMF or DMSO). Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (1.2 equivalents each) to the solution. Stir at room temperature for 2-4 hours to form the NHS ester-activated linker.
-
Conjugation to Payload: Add the amine-containing payload (1.0 equivalent) to the activated linker solution. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir at room temperature overnight.
-
Purification: Purify the Azido-PEG-payload conjugate by reverse-phase HPLC.
Step 2: Antibody Conjugation via CuAAC (Click Chemistry)
-
Preparation: Prepare the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 5-10 mg/mL. Prepare a stock solution of the Azido-PEG-payload in DMSO.
-
Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
Conjugation Reaction: Add the Azido-PEG-payload solution to the antibody solution at a 5-10 molar excess. Add the CuSO₄/ligand solution to the reaction mixture. Add a reducing agent such as sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker and catalyst components.
Protocol 2: One-Step Conjugation using an NHS-PEG Linker
This protocol describes the conjugation of a payload (containing a primary amine) to an antibody via lysine (B10760008) residues.
-
Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.5-8.0) at a concentration of 5-10 mg/mL.
-
Linker-Payload Synthesis: Synthesize the NHS-PEG-payload conjugate by reacting an amine-containing payload with an excess of a bifunctional NHS-PEG-NHS linker. Purify the product by HPLC.
-
Conjugation Reaction: Dissolve the NHS-PEG-payload in DMSO. Add the NHS-PEG-payload solution to the antibody solution at a 5-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Purify the ADC using SEC to remove unreacted linker-payload and quenching reagents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
References
A Comparative Guide to PROTAC Linkers: Azido-PEG3-S-PEG4-t-butyl Ester in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]
This guide provides an objective comparison of Azido-PEG3-S-PEG4-t-butyl ester, a "clickable" polyethylene (B3416737) glycol (PEG) linker, with other commonly employed linkers in PROTAC development. The comparison is supported by a summary of experimental data and detailed methodologies for key evaluative experiments.
The Role of the Linker in PROTAC Function
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]
Comparison of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and PEG chains), rigid, and "clickable" linkers. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
This compound: A Clickable PEG Linker
This compound is a PEG-based linker featuring a terminal azide (B81097) group, making it suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This allows for the efficient and modular assembly of PROTACs.[1][] The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[6][7] The t-butyl ester provides a protecting group for a carboxylic acid functionality, which can be deprotected for further conjugation.[8][9]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[6]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which often improves the solubility of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[2]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6]
Quantitative Performance Comparison of Linker Types
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]
The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Comparison of Degradation Efficacy for Different Linker Compositions
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 13 | < 500 | > 80 | [1] |
| BRD4 | CRBN | PEG | 16 | > 5000 | < 20 | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [1] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | Not specified | [1] |
| CRBN | VHL | PEG | 9 | Weak degradation | Not specified | [1] |
Table 2: Impact of Linker Type on PROTAC Physicochemical Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Azido-PEG-S-PEG (Clickable PEG) | Hydrophilic, flexible, enables click chemistry | Improved solubility, modular and efficient synthesis | Potential for reduced metabolic stability compared to alkyl chains |
| Alkyl | Hydrophobic, flexible | Synthetically accessible, high conformational flexibility | Poor aqueous solubility, may lead to aggregation |
| PEG | Hydrophilic, flexible | Enhanced solubility, improved cell permeability in some cases | Can decrease metabolic stability |
| Rigid (e.g., piperazine, phenyl) | Conformationally constrained | Pre-organizes PROTAC for binding, can improve potency and metabolic stability | More complex synthesis, may not be optimal for all target/E3 pairs |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[2]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[14]
-
Protocol:
-
Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and analyze the data using a one-site binding model to determine KD1.[14]
-
Binary Binding (PROTAC to Target Protein): Titrate the PROTAC solution into the target protein solution to determine KD2.[14]
-
Ternary Binding: Titrate the PROTAC into a pre-formed complex of the E3 ligase and target protein to determine the apparent KD for ternary complex formation.[14]
-
Cooperativity Calculation: α = KD_binary / KD_ternary.[14]
-
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics (association rate ka, dissociation rate kd) and affinity (KD) of binary and ternary complex formation.
-
Protocol:
-
Immobilize the E3 ligase on the sensor chip.
-
Binary Interaction: Flow the target protein over the surface to measure its binding to the E3 ligase. Then, flow the PROTAC over the surface to measure its binary interaction.
-
Ternary Interaction: Flow a pre-mixed solution of the target protein and PROTAC over the immobilized E3 ligase to measure the kinetics of ternary complex formation.[14]
-
-
Cellular Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: Measures the passive diffusion of a compound across an artificial lipid-infused membrane from a donor to an acceptor compartment.[15]
-
Protocol: Add the PROTAC solution to the donor wells of the PAMPA plate. After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS to calculate the apparent permeability coefficient (Papp).[16]
-
-
Caco-2 Permeability Assay:
-
Principle: Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[15]
-
Protocol: Seed Caco-2 cells on a semipermeable membrane in a trans-well plate. Once a confluent monolayer is formed, add the PROTAC to the apical (top) side. After incubation, measure the PROTAC concentration on the basolateral (bottom) side to determine the Papp value. The assay can also be performed in the reverse direction (basolateral to apical) to assess efflux.[3]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more advanced linkers to improve potency, selectivity, and drug-like properties. "Clickable" PEG linkers, such as this compound, provide a powerful tool for the rapid and modular synthesis of PROTAC libraries, facilitating the optimization of linker length and composition. The hydrophilic nature of the PEG backbone can also confer favorable physicochemical properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. This compound, 2055041-19-3 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PAMPA | Evotec [evotec.com]
The Influence of PEG Spacer Length on the Biological Activity of Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of polyethylene (B3416737) glycol (PEG) spacers is a critical design element in the development of bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide-drug conjugates (PDCs). The length of the PEG spacer is not merely a physical linker but a key modulator of a conjugate's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of how varying PEG spacer lengths impact the biological activity of these conjugates, supported by experimental data and detailed methodologies.
Core Principles: Why PEG Spacer Length Matters
The length of a PEG spacer can significantly influence several key parameters of a bioconjugate:
-
Solubility and Aggregation: Hydrophobic payloads can lead to aggregation, reducing efficacy and increasing immunogenicity. Hydrophilic PEG linkers can mitigate these issues by increasing the overall water solubility of the conjugate.[1][2]
-
Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong circulation half-life, leading to increased overall drug exposure (AUC).[3][4][5]
-
Steric Hindrance: The PEG spacer provides spatial separation between the targeting moiety (e.g., antibody, peptide) and the payload.[1] An optimal length is crucial to prevent the payload from interfering with target binding while ensuring it is accessible to its target upon internalization.[1]
-
Immunogenicity: The "shielding" effect of the PEG spacer can mask immunogenic epitopes on the payload or the linker, reducing the risk of an immune response.[1]
-
Ternary Complex Formation (for PROTACs): The linker length is a critical determinant for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[6][7]
Impact on Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG spacer is integral to balancing the hydrophobicity of the cytotoxic payload, thereby influencing the drug-to-antibody ratio (DAR), stability, and in vivo performance.
Comparative Efficacy and Pharmacokinetics of ADCs
The following table summarizes the impact of PEG spacer length on key performance metrics of ADCs. Longer PEG linkers generally improve pharmacokinetic properties, which can translate to enhanced in vivo efficacy, though sometimes at the cost of slightly reduced in vitro potency due to steric hindrance.[3][8]
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Plasma Half-life) | Reference |
| Short (e.g., PEG4) | Generally potent, but can be limited by aggregation with high DARs. | Moderate | Shorter | [2][8] |
| Medium (e.g., PEG8, PEG12) | Often represents a balance between potency and improved PK. | High | Intermediate to Long | [2][3] |
| Long (e.g., PEG24) | May show slightly reduced in vitro potency. | Often highest due to improved PK. | Longest | [2][8] |
Note: The optimal PEG length is specific to the antibody, payload, and target, requiring empirical evaluation.
Impact on PROTACs
For PROTACs, the linker is not just a spacer but a crucial element for inducing the proximity between the target protein and the E3 ligase.
Comparative Efficacy of PROTACs
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
| Target Protein | Linker Type & Length | DC50 | Dmax | Reference |
| ERα | PEG (16 atoms) | More potent than shorter or longer linkers | High | [7] |
| TBK1 | Alkyl/Ether (< 12 atoms) | No degradation | - | [9] |
| TBK1 | Alkyl/Ether (12-29 atoms) | Submicromolar (3 nM for 21 atoms) | 96% for 21 atoms | [9] |
| CDK9 | PEG | Dependent on linker length for optimal degradation | - | [7] |
Impact on Peptide-Drug Conjugates (PDCs)
In PDCs, PEG linkers enhance solubility, stability, and pharmacokinetic properties, which is crucial for these smaller targeting moieties.
Comparative Efficacy of Peptide-Drug Conjugates
The length of the PEG spacer can influence the binding affinity and cytotoxic activity of PDCs.
| Peptide Conjugate | PEG Spacer Length | Binding Affinity (IC50) | Biological Activity | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 nM | High tumor uptake | [10] |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 nM | Lower liver uptake | [10] |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 nM | Similar biodistribution to PEG2/3/6 | [10] |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 nM | Similar biodistribution to PEG2/3/4 | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of conjugates with different PEG spacer lengths.
In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol is used to determine the potency (IC50) of an ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a suitable software.[3]
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curves.[7]
In Vivo Pharmacokinetic (PK) Study for ADCs
This protocol is used to determine the pharmacokinetic profile of ADCs with varying PEG spacer lengths.
Materials:
-
Healthy rodents (e.g., mice or rats)
-
ADCs with different PEG spacer lengths
-
ELISA kit for detecting the antibody portion of the ADC
Procedure:
-
Administration: Administer the ADCs intravenously to the animals at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).[6]
Visualizing Key Processes
Graphviz diagrams are used to illustrate the signaling pathway of PROTAC action and a typical experimental workflow for comparing ADCs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for comparing ADCs with different PEG linkers.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of CuAAC and SPAAC for bioconjugation.
For researchers, scientists, and drug development professionals engaged in creating precisely modified biomolecules, the choice of conjugation chemistry is paramount. Among the most powerful tools in the bioconjugation toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Both pathways yield a stable triazole linkage, yet their distinct mechanisms carry significant implications for experimental design and application. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal strategy for your research.
At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole.[1] The seminal advancement of this reaction was the introduction of a copper(I) catalyst, which dramatically accelerates the process and controls the regioselectivity, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[2][3] This catalyzed version, CuAAC, is often referred to as the quintessential "click reaction".[1][4]
However, the cytotoxicity associated with the copper catalyst limited the application of CuAAC in living systems.[4][5] This challenge spurred the development of SPAAC, a copper-free alternative.[4][] SPAAC utilizes a strained cyclooctyne (B158145), where the ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[][7] This key difference in activation underpins the distinct advantages and disadvantages of each method.
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[8] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[8] |
| Typical Reaction Time | 30 minutes to a few hours[8] | 1 to 12 hours (can be longer for less reactive alkynes)[8] |
| Typical Reactant Conc. | >10 µM[8] | Can be higher to achieve reasonable reaction times[8] |
| Yields | Near-quantitative[8] | Generally high, but can be lower than CuAAC[8] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[8][9] | Mixture of 1,4 and 1,5-regioisomers[8][10] |
| Biocompatibility | Limited by copper toxicity[8][11] | Excellent, widely used for in vivo applications[8][12] |
Reaction Mechanisms and Experimental Workflows
To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow for bioconjugation.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jetir.org [jetir.org]
- 4. jpt.com [jpt.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 7. jcmarot.com [jcmarot.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Alternative Protecting Groups for Carboxylic Acids in PEG Linkers
For researchers, scientists, and drug development professionals engaged in the synthesis of PEGylated molecules, the strategic protection and deprotection of carboxylic acid functionalities within polyethylene (B3416737) glycol (PEG) linkers is a critical consideration. The choice of a protecting group can significantly influence the overall efficiency, yield, and purity of the final conjugate. This guide provides an objective comparison of common and alternative protecting groups for carboxylic acids, with a focus on their application in PEG linker chemistry. The information presented is supported by experimental data drawn from the broader field of organic synthesis and peptide chemistry, which is largely applicable to PEGylation.
Orthogonal Protection Strategies in PEGylation
In the context of complex bioconjugation, where PEG linkers are often used to connect sensitive biomolecules, an orthogonal protection strategy is paramount. This approach allows for the selective removal of a specific protecting group without affecting other protecting groups or labile functionalities within the molecule. The ideal protecting group for a carboxylic acid on a PEG linker should be stable during the synthesis and purification of the PEG linker itself, as well as during any subsequent conjugation reactions. Furthermore, its removal should proceed under mild conditions with high efficiency, yielding the free carboxylic acid without compromising the integrity of the PEG chain or the conjugated molecule.
Quantitative Comparison of Carboxylic Acid Protecting Groups
The selection of a suitable protecting group is a balance of stability, ease of removal, and compatibility with other functional groups. The following tables summarize the performance of common protecting groups for carboxylic acids based on reported experimental data. While this data is not exclusively from PEG linker synthesis, it provides a strong basis for comparison.
Table 1: Comparison of Protection and Deprotection Yields
| Protecting Group | Protection Method | Typical Protection Yield (%) | Deprotection Method | Typical Deprotection Yield (%) |
| Methyl Ester | Fischer esterification (MeOH, H⁺) | 84-100%[1] | Saponification (NaOH or LiOH) | 73-100%[1] |
| Benzyl Ester | Benzyl alcohol, acid catalyst | High (often quantitative) | Hydrogenolysis (H₂, Pd/C) | >95%[2] |
| tert-Butyl Ester | Isobutylene, acid catalyst or Boc₂O | 80-90% | Acidolysis (TFA) | >90%[3] |
| Allyl Ester | Allyl alcohol, DCC/DMAP | Good to high | Pd(0) catalyzed reaction | >98% |
| Silyl Ester (TBDMS) | TBDMS-Cl, imidazole | High | Fluoride (B91410) source (e.g., TBAF) | 32% (can be low due to basicity)[4] |
Table 2: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Stability to Mild Acid | Stability to Strong Acid | Stability to Mild Base | Stability to Strong Base | Stability to Hydrogenolysis |
| Methyl Ester | Stable | Labile | Labile | Labile | Stable |
| Benzyl Ester | Stable | Labile | Stable | Labile | Labile |
| tert-Butyl Ester | Labile | Labile | Stable | Stable | Stable |
| Allyl Ester | Stable | Stable | Stable | Stable | Stable |
| Silyl Ester (TBDMS) | Labile | Labile | Labile | Labile | Stable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the protection and deprotection of carboxylic acids, adapted for use with PEG linkers.
Protocol 1: Methyl Ester Protection of a PEG-Carboxylic Acid
Materials:
-
PEG-Carboxylic Acid
-
Methanol (B129727) (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the PEG-Carboxylic Acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the PEG-methyl ester.
Protocol 2: Hydrogenolysis of a PEG-Benzyl Ester
Materials:
-
PEG-Benzyl Ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the PEG-Benzyl Ester in methanol or ethyl acetate.[2]
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-carboxylic acid.[5]
Protocol 3: Trifluoroacetic Acid (TFA) Deprotection of a PEG-tert-Butyl Ester
Materials:
-
PEG-tert-Butyl Ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PEG-tert-Butyl Ester in anhydrous dichloromethane.[3]
-
Add an equal volume of trifluoroacetic acid to the solution and stir at room temperature.[3]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.[3]
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the PEG-carboxylic acid.[3]
Protocol 4: Palladium-Catalyzed Deprotection of a PEG-Allyl Ester
Materials:
-
PEG-Allyl Ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A scavenger such as morpholine, dimedone, or phenylsilane
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the PEG-Allyl Ester in an appropriate solvent like DCM or THF.
-
Add a catalytic amount of Pd(PPh₃)₄ and an excess of the scavenger.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be purified directly by precipitation of the PEG derivative or by column chromatography.
Protocol 5: Fluoride-Mediated Deprotection of a PEG-Silyl Ester
Materials:
-
PEG-Silyl Ester (e.g., TBDMS ester)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PEG-Silyl Ester in anhydrous THF.[6]
-
Add a solution of TBAF in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C.[6]
-
Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and quench with water.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the PEG-carboxylic acid.[6]
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the decision-making process for selecting a protecting group and the general chemical pathways for protection and deprotection.
Conclusion
The selection of an appropriate protecting group for the carboxylic acid functionality in PEG linkers is a critical step that requires careful consideration of the overall synthetic strategy. While tert-butyl and benzyl esters are widely used due to their reliability and well-established deprotection protocols, alternative protecting groups like allyl and silyl esters offer unique advantages in terms of orthogonality and mild cleavage conditions. This guide provides a comparative framework to assist researchers in making informed decisions for their specific applications in drug development and bioconjugation. The provided data, primarily derived from the well-documented field of peptide synthesis, serves as a valuable starting point for optimizing protection and deprotection strategies in the context of PEG linker chemistry.
References
Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to ensuring their efficacy and safety. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy stand out as two of the most powerful analytical techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
At a Glance: Mass Spectrometry vs. NMR for Conjugate Characterization
Mass spectrometry excels in providing information on the molecular weight of the entire conjugate and its subunits, making it the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the conjugate population.[1][2] In contrast, NMR spectroscopy is unparalleled in its ability to probe the solution-state structure, dynamics, and interactions of bioconjugates at the atomic level, providing crucial insights into how conjugation affects the protein structure and its binding to target molecules.[3][4]
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Primary Information | Molecular weight, drug-to-antibody ratio (DAR), drug load distribution, conjugation site identification (with MS/MS) | 3D structure, protein-ligand interactions, binding affinity (Kd), conformational dynamics, structural integrity |
| Sensitivity | High (picomole to femtomole)[5][6] | Low (micromole to millimole)[5][6] |
| Resolution | High mass resolution, can resolve species with small mass differences | Atomic resolution, provides information on individual atoms |
| Sample Requirements | Smaller sample amounts, less stringent purity for some applications | Larger sample amounts, high purity and solubility required[7] |
| Sample State | Gas phase (after ionization) | Solution (near-native conditions) |
| Throughput | Relatively high | Relatively low |
| Quantitative Nature | Semi-quantitative (relative abundance), can be made quantitative with standards | Inherently quantitative[8] |
In-Depth Comparison of Key Analytical Parameters
Drug-to-Antibody Ratio (DAR) and Heterogeneity
Mass Spectrometry: Native mass spectrometry is a powerful tool for determining the DAR and the distribution of different drug-loaded species.[9][10] By preserving the non-covalent interactions within the conjugate, native MS allows for the analysis of the intact ADC, providing a snapshot of the heterogeneity of the sample.[11] For instance, native size-exclusion chromatography-mass spectrometry (nSEC-MS) can accurately quantitate the DAR for various ADCs.[12]
Quantitative Data: DAR Determination of a Cysteine-Linked ADC by Native MS [13][14]
| Species | Relative Abundance (%) |
| DAR 0 (unconjugated mAb) | 5 |
| DAR 2 | 25 |
| DAR 4 | 50 |
| DAR 6 | 15 |
| DAR 8 | 5 |
| Average DAR | 3.9 |
NMR Spectroscopy: While not the primary technique for DAR determination, NMR can provide insights into the overall conjugation level and its impact on the protein structure. Changes in the NMR spectrum upon conjugation can indicate the degree of modification.[15]
Conjugation Site and Structural Integrity
Mass Spectrometry: "Top-down" and "middle-down" MS approaches, where the intact or partially digested conjugate is fragmented in the gas phase, can help to localize the site of conjugation.[16] However, for precise localization at the amino acid level, a "bottom-up" approach involving proteolytic digestion followed by LC-MS/MS is typically required.[17]
NMR Spectroscopy: NMR is highly sensitive to the local chemical environment of each atom in the protein. Chemical shift perturbation (CSP) mapping, where the NMR spectra of the unconjugated and conjugated protein are compared, can identify the specific amino acid residues affected by conjugation. This provides valuable information on the structural integrity of the protein upon drug attachment.
Protein-Ligand Interactions and Binding Affinity
NMR Spectroscopy: NMR is the preeminent technique for studying non-covalent interactions in solution. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful for screening and identifying binders, even for large proteins.[7] Protein-observed methods, like 2D 1H-15N HSQC titrations, can be used to map the binding site on the protein and to determine the dissociation constant (Kd), which quantifies binding affinity.[3][18]
Quantitative Data: Determination of Dissociation Constant (Kd) by NMR [19]
| Ligand Concentration (µM) | Chemical Shift Perturbation (ppm) |
| 0 | 0 |
| 10 | 0.05 |
| 20 | 0.09 |
| 50 | 0.18 |
| 100 | 0.25 |
| 200 | 0.35 |
| Calculated Kd | 85 µM |
Mass Spectrometry: Native MS can also be used to study protein-ligand interactions by observing the mass shift upon ligand binding. It can provide information on the stoichiometry of the complex but is less suited for determining binding affinities for weaker interactions compared to NMR.[20]
Experimental Workflows and Protocols
Mass Spectrometry Workflow for ADC Characterization
The following diagram illustrates a typical workflow for the characterization of an ADC using native mass spectrometry.
Caption: Workflow for ADC characterization by native MS.
Detailed Protocol: Native SEC-MS of an Antibody-Drug Conjugate
-
Sample Preparation:
-
Start with a purified ADC sample at a concentration of approximately 1 mg/mL.
-
Perform a buffer exchange into a volatile, MS-friendly buffer such as 100-200 mM ammonium acetate (B1210297), pH 7.0.[21] This can be done using size exclusion chromatography spin columns or dialysis.[20]
-
The final concentration for analysis should be in the range of 1-10 µM.[21]
-
-
Instrumentation and Setup:
-
Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with a nano-electrospray ionization (nESI) source.
-
Couple the nESI source to a size exclusion chromatography system.
-
The SEC column should be equilibrated with the same ammonium acetate buffer used for sample preparation.[14]
-
-
Data Acquisition:
-
Inject the ADC sample onto the SEC column.
-
Acquire mass spectra in positive ion mode across a mass range appropriate for the intact ADC (e.g., m/z 2000-8000).
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preservation of the non-covalent structure.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum of the intact ADC.
-
Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak intensities of the different species.
-
NMR Workflow for Characterizing Protein-Ligand Interactions
The following diagram illustrates a typical workflow for characterizing the interaction between a protein and a ligand using NMR spectroscopy.
Caption: Workflow for protein-ligand interaction analysis by NMR.
Detailed Protocol: 2D ¹H-¹⁵N HSQC Titration for Binding Affinity Determination
-
Sample Preparation:
-
Express and purify the protein with uniform ¹⁵N labeling. The protein should be >95% pure as determined by SDS-PAGE.
-
Prepare a stock solution of the ¹⁵N-labeled protein at a concentration of 0.1-0.5 mM in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, with 5-10% D₂O).[22]
-
Prepare a concentrated stock solution of the unlabeled ligand in the same buffer.
-
-
NMR Experiment Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Tune and shim the spectrometer on the protein sample.
-
Set up a standard 2D ¹H-¹⁵N HSQC experiment.
-
-
Data Acquisition (Titration):
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point, ensuring the temperature is kept constant.
-
-
Data Analysis:
-
Process and overlay the series of HSQC spectra.
-
Identify the cross-peaks that show significant chemical shift changes upon ligand addition.
-
Calculate the weighted-average chemical shift perturbation (CSP) for each affected residue at each titration point.
-
Plot the CSP values as a function of the ligand concentration and fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[18]
-
Logical Comparison of MS and NMR Capabilities
The choice between mass spectrometry and NMR for conjugate characterization is often dictated by the specific questions being asked. The following diagram illustrates the logical relationship between the analytical questions and the most suitable technique.
Caption: Logical guide for selecting MS or NMR.
Conclusion
Mass spectrometry and NMR spectroscopy are highly complementary techniques that provide orthogonal information crucial for the comprehensive characterization of bioconjugates. While mass spectrometry is indispensable for determining key quality attributes such as DAR and heterogeneity, NMR offers unparalleled insights into the structural and dynamic consequences of conjugation and the conjugate's interaction with its biological target. A multi-faceted analytical approach that leverages the strengths of both techniques will ultimately provide the most complete understanding of these complex therapeutic molecules, facilitating their development and ensuring their quality.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccpn.ac.uk [ccpn.ac.uk]
- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR methods for the determination of protein-ligand dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nmr-bio.com [nmr-bio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG3-S-PEG4-t-butyl Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Azido-PEG3-S-PEG4-t-butyl ester, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research setting.
This compound is a specialized chemical that requires careful handling due to its azide (B81097) group. Azide compounds are known for their high acute toxicity and the potential to form explosive metal azides, particularly when they come into contact with heavy metals like lead or copper, which can be present in plumbing systems. Therefore, improper disposal, such as pouring it down the drain, poses a significant safety risk.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the following steps will ensure the safe collection and disposal of this chemical waste.
-
Waste Collection:
-
Container Selection:
-
Collect azide-containing waste in a clearly labeled, non-metallic container.[3] Polypropylene or polyethylene (B3416737) containers are suitable choices.
-
Avoid using containers with metal caps (B75204) or liners to prevent the formation of shock-sensitive metal azides.[3]
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store the waste container in a cool, dry, designated area away from incompatible materials.[3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[4]
-
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the sink or into any drainage system.[3][4] The azide functional group can react with metals in the plumbing to form highly explosive compounds.[3]
-
DO NOT dispose of this chemical in regular trash.
Key Experimental Data Summary
While specific quantitative limits for the disposal of this compound are not widely published and are typically determined by local regulations and the capabilities of the licensed waste disposal facility, the following table summarizes the general guidelines based on the properties of its functional groups.
| Parameter | Guideline |
| Primary Hazard | High Acute Toxicity, Potential Explosion Hazard (Azide) |
| Recommended Disposal Route | Licensed Hazardous Waste Disposal Service |
| Prohibited Disposal Route | Drain, Regular Trash |
| Compatible Waste Containers | Labeled, Non-Metallic (e.g., Polypropylene, Polyethylene) |
| Storage Conditions for Waste | Cool, Dry, Designated Area, Away from Incompatible Materials |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and EHS guidelines for chemical disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
